Fmoc-PEG9-NHS ester
Description
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Structure
2D Structure
Properties
Molecular Formula |
C40H56N2O15 |
|---|---|
Molecular Weight |
804.9 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C40H56N2O15/c43-37-9-10-38(44)42(37)57-39(45)11-13-47-15-17-49-19-21-51-23-25-53-27-29-55-30-28-54-26-24-52-22-20-50-18-16-48-14-12-41-40(46)56-31-36-34-7-3-1-5-32(34)33-6-2-4-8-35(33)36/h1-8,36H,9-31H2,(H,41,46) |
InChI Key |
DSHIAFOJIACARI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Fmoc-PEG9-NHS Ester: Structure, Properties, and Applications
For researchers, scientists, and drug development professionals, understanding the molecular architecture and functional characteristics of chemical linkers is paramount for the successful design of complex biomolecules and therapeutic agents. Fmoc-PEG9-NHS ester is a heterobifunctional linker that has gained significant traction in bioconjugation, peptide synthesis, and the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its structure, physicochemical properties, and detailed protocols for its application.
The Molecular Structure of this compound
This compound is a precisely engineered molecule composed of three key functional components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a polyethylene glycol (PEG) spacer with nine repeating ethylene glycol units, and a reactive N-hydroxysuccinimide (NHS) ester. This unique combination of moieties imparts specific functionalities that are critical for its diverse applications.
1. The Fmoc Group (9-fluorenylmethyloxycarbonyl): The Fmoc group serves as a temporary protecting group for a primary amine. A key feature of the Fmoc group is its lability under mild basic conditions, typically using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). This allows for the selective deprotection of the amine, enabling subsequent reactions at this site. Its stability in acidic conditions makes it orthogonal to other protecting groups like Boc (tert-butyloxycarbonyl), a crucial feature in multi-step syntheses such as solid-phase peptide synthesis (SPPS).
2. The PEG9 Spacer (Polyethylene Glycol with 9 ethylene oxide units): The PEG spacer is a hydrophilic chain composed of nine repeating ethylene glycol units. The inclusion of this PEG linker offers several advantages in biological applications. It enhances the aqueous solubility and bioavailability of the molecule it is attached to.[1] Furthermore, the flexibility of the PEG chain can be crucial for optimizing the spatial orientation and distance between two conjugated molecules, which is particularly important in applications like PROTACs to facilitate the formation of a productive ternary complex.[2][3]
3. The NHS Ester (N-hydroxysuccinimide ester): The NHS ester is a highly reactive functional group that readily and specifically reacts with primary and secondary amines under mild conditions (typically at a pH of 7.2-8.5) to form stable amide bonds.[4][5] This reactivity makes it an excellent tool for conjugating the linker to proteins, peptides, or other molecules containing accessible amine groups.
The interconnectedness of these three components results in a versatile tool for chemical biology and drug discovery.
Caption: Molecular components of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The following table summarizes key quantitative data for this linker.
| Property | Value | Reference(s) |
| Molecular Formula | C40H56N2O15 | |
| Molecular Weight | 804.88 g/mol | |
| Appearance | White to off-white solid or viscous liquid | |
| Solubility | Soluble in water, aqueous buffers, DMF, DMSO, chloroform, methylene chloride. Less soluble in alcohol and toluene. Insoluble in ether. | |
| Storage Conditions | Store at -20°C in powder form for up to 2 years. In DMSO, stable for 2 weeks at 4°C or 6 months at -80°C. Keep desiccated to prevent hydrolysis of the NHS ester. |
Experimental Protocols
The utility of this compound is best illustrated through its application in common laboratory procedures. Below are detailed protocols for its use in bioconjugation and as a linker in the synthesis of PROTACs.
Protocol 1: General Bioconjugation to a Primary Amine-Containing Molecule
This protocol describes the general procedure for conjugating this compound to a protein or other biomolecule containing a primary amine.
Materials:
-
This compound
-
Protein or amine-containing molecule of interest
-
Reaction Buffer: 0.1 M phosphate buffer, pH 7.2-8.0 (amine-free)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of the Amine-Containing Molecule: Dissolve the protein or molecule of interest in the Reaction Buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the reaction.
-
Preparation of this compound Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mg/mL). The NHS ester is susceptible to hydrolysis, so it is crucial to use anhydrous solvents and prepare the solution fresh.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio may need to be determined empirically. Gently mix the reaction and incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quenching the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted this compound and byproducts using a suitable purification method such as size-exclusion chromatography or dialysis against an appropriate buffer.
-
Fmoc-Deprotection (if required): To expose the primary amine at the end of the PEG linker for further conjugation, the Fmoc group can be removed. This is typically achieved by treating the conjugated molecule with a solution of 20% piperidine in DMF for 20-30 minutes at room temperature. The deprotected product should then be purified to remove piperidine and the Fmoc-adduct.
Protocol 2: Application in Solid-Phase Peptide Synthesis (SPPS)
This compound can be used to introduce a PEG linker into a peptide during SPPS. The NHS ester end can be reacted with an amine on the resin or a side chain of an amino acid, while the Fmoc-protected amine can be deprotected for further peptide chain elongation.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
This compound
-
DMF (peptide synthesis grade)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Washing solvents (e.g., DCM, DMF)
-
Cleavage cocktail (e.g., TFA-based)
Procedure:
-
Resin Preparation: Swell the resin in DMF. If the synthesis is starting from a resin with a free amine, proceed to step 3. If the resin is Fmoc-protected, deprotect by treating with 20% piperidine in DMF for 20 minutes.
-
Resin Washing: Wash the resin thoroughly with DMF to remove residual piperidine.
-
Coupling of this compound: Dissolve this compound (2-3 equivalents relative to resin loading) in DMF. Add the solution to the resin. The reaction can be facilitated by the addition of a non-nucleophilic base like DIPEA. Allow the reaction to proceed for 2-4 hours at room temperature.
-
Washing: Wash the resin with DMF and DCM to remove unreacted linker and byproducts.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the PEG linker.
-
Peptide Elongation: Continue the peptide synthesis by coupling the next Fmoc-protected amino acid to the newly exposed amine on the PEG linker using standard SPPS protocols.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide-PEG conjugate from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail.
-
Purification: Purify the crude peptide-PEG conjugate using reverse-phase HPLC.
Application in PROTACs and Signaling Pathways
A significant application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The PEG linker plays a crucial role in spanning the distance between the POI and the E3 ligase and in modulating the physicochemical properties of the PROTAC molecule.
The general signaling pathway for PROTAC-mediated protein degradation is as follows:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex (POI-PROTAC-E3 ligase).
-
Ubiquitination: The close proximity of the POI and the E3 ligase within the ternary complex facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. This process is repeated to form a polyubiquitin chain on the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the POI into small peptides.
-
PROTAC Recycling: The PROTAC molecule is released after inducing ubiquitination and can participate in further rounds of degradation, acting in a catalytic manner.
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
This compound is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its well-defined structure, combining a cleavable protecting group, a biocompatible spacer, and a reactive ester, allows for the precise construction of complex biomolecular architectures. A thorough understanding of its properties and the application of detailed experimental protocols are key to leveraging its full potential in advancing scientific discovery and the development of novel therapeutics.
References
- 1. Recent Advances of Degradation Technologies Based on PROTAC Mechanism | MDPI [mdpi.com]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
An In-depth Technical Guide to Fmoc-PEG9-NHS Ester: Properties, Solubility, and Applications
Fmoc-PEG9-NHS ester is a heterobifunctional crosslinker that plays a crucial role in bioconjugation, peptide synthesis, and drug delivery systems.[][2][3] This molecule incorporates a fluorenylmethoxycarbonyl (Fmoc) protected amine, a nine-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester functional group.[] The Fmoc group provides a temporary protecting shield for the amine, which can be removed under basic conditions.[4] The NHS ester is highly reactive towards primary amine groups (-NH2) found on proteins, peptides, and other biomolecules, forming stable amide bonds. The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic properties of modified molecules.
This guide provides a detailed overview of the chemical properties, solubility characteristics, and common experimental protocols involving this compound for researchers, scientists, and professionals in drug development.
Chemical Properties
The fundamental chemical properties of this compound are summarized below. These characteristics are essential for calculating molar quantities for reactions and ensuring the stability of the reagent.
| Property | Value | Reference |
| Molecular Formula | C40H56N2O15 | |
| Molecular Weight | 804.88 g/mol | |
| Purity | Typically >95% | |
| Appearance | White to off-white powder or solid | |
| Storage Conditions | -20°C, under desiccated conditions |
Solubility
The solubility of this compound is a critical factor for its application in various reaction conditions. The hydrophilic PEG chain contributes significantly to its solubility profile. While precise quantitative data is not extensively published, the qualitative solubility in common laboratory solvents is well-established.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | Soluble | |
| Dimethyl sulfoxide (DMSO) | Soluble | |
| Methylene Chloride (DCM) | Soluble | |
| Chloroform | Soluble | |
| Acetonitrile | Soluble | |
| Water & Aqueous Buffers | Soluble | |
| Ethanol / Alcohol | Less Soluble | |
| Toluene | Less Soluble | |
| Ether | Not Soluble |
Note: The NHS ester moiety is susceptible to hydrolysis in the presence of moisture, especially in aqueous solutions. It is imperative to use anhydrous solvents for preparing stock solutions and to minimize exposure to moisture.
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in common laboratory procedures.
Protocol 1: Conjugation to Amine-Containing Molecules
This protocol outlines the general steps for conjugating this compound to primary amines on molecules such as proteins, antibodies, or amine-modified oligonucleotides.
Materials Required:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Amine-free buffer, pH 7.2-8.5 (e.g., Phosphate-Buffered Saline (PBS), Borate buffer)
-
Quenching Buffer: 1M Tris-HCl or 1M Glycine, pH 7.4
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns)
Procedure:
-
Buffer Preparation: Ensure the amine-containing molecule is in an appropriate amine-free buffer at the optimal pH (7.2-8.5). Buffers containing primary amines like Tris or glycine must be avoided as they will compete in the reaction. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Preparation of NHS Ester Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). Do not prepare stock solutions for long-term storage as the NHS ester readily hydrolyzes.
-
-
Calculation of Reagents: Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess for the reaction (a 10-20 fold molar excess of NHS ester to the amine-molecule is a common starting point).
-
Conjugation Reaction:
-
Add the calculated volume of the this compound stock solution to the solution of the amine-containing molecule.
-
Ensure the volume of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice. Protect light-sensitive molecules from light during incubation.
-
-
Quenching the Reaction: Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.
-
Purification of the Conjugate: Remove unreacted this compound and quenching reagents by dialysis, size-exclusion chromatography, or spin desalting columns to obtain the purified conjugate.
-
Storage: Store the final conjugate under conditions optimal for the labeled biomolecule.
Protocol 2: Fmoc Group Deprotection
This protocol describes the removal of the Fmoc protecting group to expose the primary amine for subsequent conjugation or modification steps.
Materials Required:
-
Fmoc-PEG-conjugated molecule
-
Deprotection Solution: 20% piperidine in DMF
-
Purification system (as required)
Procedure:
-
Dissolution: Dissolve the Fmoc-PEG-conjugated molecule in the deprotection solution (20% piperidine in DMF).
-
Incubation: Incubate the reaction at room temperature. The deprotection is typically very rapid, often complete within minutes. Reaction time can be monitored by analytical methods like HPLC.
-
Removal of Reagents: After deprotection, the piperidine and DMF are typically removed by methods appropriate for the conjugated molecule, such as precipitation, evaporation under vacuum, or purification via chromatography.
Visualizations
The following diagrams illustrate key processes and applications involving this compound.
Caption: Workflow for bioconjugation using this compound.
Caption: Conceptual model for targeted drug delivery development.
Caption: Reaction scheme for conjugation and Fmoc deprotection.
References
The Cornerstone of Modern Synthesis: An In-depth Technical Guide to the Fmoc Group
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis, particularly in the realms of peptide chemistry and drug development, the strategic use of protecting groups is paramount. Among these, the 9-fluorenylmethyloxycarbonyl (Fmoc) group has emerged as a cornerstone, revolutionizing solid-phase peptide synthesis (SPPS) and enabling the creation of complex biomolecules with high fidelity. This technical guide provides a comprehensive exploration of the Fmoc group's role, from its fundamental chemical principles to its practical application in the laboratory, tailored for professionals in the scientific community.
The Chemical Foundation of the Fmoc Group
The Fmoc group is an amine-protecting group lauded for its unique base-lability, a characteristic that sets it apart from more traditional acid-labile protecting groups like tert-butyloxycarbonyl (Boc). This property is central to the orthogonal protection strategies employed in modern SPPS, allowing for the selective removal of the Nα-amino protecting group under mild basic conditions while acid-labile side-chain protecting groups remain intact.
The structure of the Fmoc group, featuring a fluorenyl ring system, is key to its functionality. The fluorenyl group's aromaticity and the presence of an acidic proton at the C9 position are fundamental to its deprotection mechanism. Furthermore, the strong ultraviolet (UV) absorbance of the fluorenyl moiety provides a convenient and quantitative method for real-time monitoring of the synthesis progress.
The Mechanism of Action: Protection and Deprotection
The utility of the Fmoc group lies in its reversible application to the amine functional group. The processes of protection and deprotection are the foundational steps of Fmoc-based synthesis.
Fmoc Protection of Amines
The introduction of the Fmoc group onto a primary or secondary amine is typically achieved by reacting the amine with an Fmoc-donating reagent under basic conditions. The most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the Fmoc reagent.
Diagram 1: Fmoc Protection of an Amino Acid
Caption: General scheme for the protection of an amino acid with Fmoc-Cl.
The Mechanism of Fmoc Deprotection
The hallmark of Fmoc chemistry is the facile removal of the protecting group under mild basic conditions, most commonly using a solution of a secondary amine, such as piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF). The deprotection proceeds via a β-elimination (E1cB) mechanism.
The process begins with the abstraction of the acidic proton on the C9 position of the fluorenyl ring by the base. This generates a stabilized carbanion, which then undergoes elimination to release the free amine, carbon dioxide, and dibenzofulvene (DBF). The liberated DBF is subsequently scavenged by the excess secondary amine in the deprotection solution to form a stable adduct, preventing its interference with the newly liberated amine.
Diagram 2: Mechanism of Fmoc Deprotection
Caption: The E1cB mechanism of Fmoc deprotection by piperidine.
The Fmoc Group in Solid-Phase Peptide Synthesis (SPPS)
The application of Fmoc chemistry has become the gold standard in SPPS due to its mild reaction conditions, which are compatible with a wide range of sensitive amino acids and post-translational modifications. The SPPS cycle using Fmoc chemistry is a repetitive process involving three key steps: deprotection, washing, and coupling.
Diagram 3: The Fmoc-SPPS Cycle
Caption: The iterative workflow of Solid-Phase Peptide Synthesis using Fmoc chemistry.
Quantitative Data in Fmoc Synthesis
The efficiency of each step in the SPPS cycle is critical for the successful synthesis of the target peptide. The following tables summarize key quantitative data related to Fmoc protection and deprotection.
Physicochemical Properties of Common Fmoc-Amino Acids
| Fmoc-Amino Acid | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Fmoc-Ala-OH | 311.34 | 143-146 |
| Fmoc-Arg(Pbf)-OH | 648.78 | 130-135 |
| Fmoc-Asn(Trt)-OH | 596.68 | 175-180 |
| Fmoc-Asp(OtBu)-OH | 411.46 | 148-152 |
| Fmoc-Cys(Trt)-OH | 585.72 | 170-175 |
| Fmoc-Gln(Trt)-OH | 610.71 | 185-190 |
| Fmoc-Glu(OtBu)-OH | 425.49 | 145-149 |
| Fmoc-Gly-OH | 297.31 | 172-176 |
| Fmoc-His(Trt)-OH | 619.71 | 155-160 |
| Fmoc-Ile-OH | 353.42 | 143-147 |
| Fmoc-Leu-OH | 353.42 | 133-137 |
| Fmoc-Lys(Boc)-OH | 468.55 | 120-125 |
| Fmoc-Met-OH | 371.45 | 128-132 |
| Fmoc-Phe-OH | 387.44 | 182-186 |
| Fmoc-Pro |
A Beginner's Guide to Bioconjugation with Fmoc-PEG9-NHS Ester: An In-depth Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Fmoc-PEG9-NHS ester, a heterobifunctional crosslinker revolutionizing bioconjugation for research and therapeutic applications. This document details the reagent's chemical properties, provides step-by-step experimental protocols, and presents key quantitative data to empower both novice and experienced scientists in the field of bioconjugation.
Introduction to this compound
This compound is a versatile crosslinking reagent that features two distinct reactive moieties connected by a nine-unit polyethylene glycol (PEG) spacer.[] The N-hydroxysuccinimide (NHS) ester provides reactivity towards primary amines, such as the N-terminus of proteins and the side chains of lysine residues, forming stable amide bonds.[2][3] The fluorenylmethyloxycarbonyl (Fmoc) group serves as a protecting group for a terminal amine, which can be cleaved under basic conditions to reveal a primary amine for subsequent conjugation steps.[4]
The hydrophilic PEG spacer enhances the solubility and stability of the resulting bioconjugate in aqueous media and can improve the pharmacokinetic properties of therapeutic molecules.[2] This unique combination of features makes this compound an invaluable tool in various applications, including peptide synthesis, the development of antibody-drug conjugates (ADCs), and the construction of PROTACs (Proteolysis Targeting Chimeras).
Properties and Specifications
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in bioconjugation.
| Property | Value | Reference(s) |
| Molecular Formula | C40H56N2O15 | |
| Molecular Weight | 804.88 g/mol | |
| Appearance | White to off-white powder or solid | |
| Solubility | Soluble in organic solvents such as DMF and DMSO; soluble in water and aqueous buffers. | |
| Storage Conditions | Store at -20°C for long-term storage (up to 2 years as a powder). Solutions in DMSO can be stored at -80°C for up to 6 months. | |
| Reactive Groups | N-Hydroxysuccinimide (NHS) ester (amine-reactive), Fmoc-protected primary amine. | |
| Spacer Arm | Polyethylene glycol (PEG) with 9 repeating units. |
The Chemistry of Bioconjugation
The utility of this compound lies in the specific and efficient reactions of its terminal groups.
NHS Ester Reaction with Primary Amines
The NHS ester moiety reacts with primary amines via nucleophilic acyl substitution to form a stable amide bond. This reaction is highly pH-dependent. The optimal pH range for the conjugation of NHS esters to primary amines is typically between 7.2 and 8.5. At lower pH, the primary amines are protonated and thus less nucleophilic, slowing down the reaction. Conversely, at higher pH, the rate of hydrolysis of the NHS ester increases, which competes with the desired conjugation reaction.
Fmoc Group Deprotection
The Fmoc protecting group is stable under the conditions required for the NHS ester reaction but can be readily removed under basic conditions to yield a free primary amine. A common method for Fmoc deprotection is treatment with a solution of 20% piperidine in dimethylformamide (DMF). This reaction is typically rapid, with a half-life of approximately 6 seconds. The newly exposed amine can then be used for further conjugation reactions.
Quantitative Data for Experimental Design
Successful bioconjugation requires careful consideration of reaction parameters. The following table summarizes key quantitative data for reactions involving NHS esters.
| Parameter | Recommended Value/Range | Notes | Reference(s) |
| Reaction pH | 7.2 - 8.5 (Optimal: 8.3 - 8.5) | Balances amine reactivity and NHS ester hydrolysis. Lower pH slows the reaction; higher pH increases hydrolysis. | |
| NHS Ester Half-life (in aqueous solution) | ~4-5 hours at pH 7 (0°C)~10 minutes at pH 8.6 (4°C) | Demonstrates the increased rate of hydrolysis with increasing pH. Reagent should be dissolved immediately before use. | |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used to slow down hydrolysis and for sensitive biomolecules. | |
| Reaction Time | 30 minutes - 4 hours | Depends on the reactivity of the biomolecule, temperature, and pH. | |
| Molar Excess of NHS Ester | 5- to 20-fold | The optimal ratio depends on the desired degree of labeling and the concentration of the biomolecule. | |
| Fmoc Deprotection Reagent | 20% Piperidine in DMF | A standard and efficient method for Fmoc removal. |
Detailed Experimental Protocol: Labeling a Protein with this compound
This protocol provides a general procedure for the conjugation of this compound to a protein. Optimization may be required for specific applications.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as these will compete with the reaction.
-
-
Prepare the this compound Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.
-
-
Perform the Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
-
Quench the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove unreacted this compound and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Characterize the Conjugate:
-
Determine the degree of labeling using appropriate analytical techniques, such as UV-Vis spectroscopy or mass spectrometry.
-
Conclusion
This compound is a powerful and versatile tool for bioconjugation, offering a combination of amine reactivity, a stable yet cleavable protecting group, and a beneficial PEG spacer. By understanding its chemical properties and optimizing reaction conditions, researchers can effectively utilize this reagent to advance their work in drug development, diagnostics, and fundamental biological research. This guide provides the foundational knowledge and practical protocols to successfully incorporate this compound into your bioconjugation strategies.
References
An In-depth Technical Guide to PEG Linkers in Peptide Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction: Enhancing Peptide Therapeutics with PEGylation
Peptide-based therapeutics offer high specificity and potency but are often hindered by inherent limitations such as short in vivo half-life, rapid renal clearance, and susceptibility to enzymatic degradation.[1][2] PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, has emerged as a leading strategy to overcome these challenges.[3] This process modifies the physicochemical properties of peptides, leading to improved pharmacokinetic and pharmacodynamic profiles.[3][4] By increasing the hydrodynamic size of the peptide, PEGylation effectively reduces renal clearance and shields the peptide from proteolytic enzymes, thereby extending its circulation time. Furthermore, the hydrophilic nature of PEG can enhance the solubility of hydrophobic peptides and reduce their immunogenicity.
This technical guide provides a comprehensive overview of PEG linkers in peptide modification, covering fundamental principles, practical methodologies, and the resulting impact on therapeutic efficacy.
Core Concepts of Peptide PEGylation
Structure and Properties of PEG Linkers
Polyethylene glycol is a biocompatible, non-toxic, and non-immunogenic polymer composed of repeating ethylene oxide units. The general structure is HO-(CH₂CH₂O)n-H. For bioconjugation, monofunctional PEGs, such as methoxy-PEG (mPEG), are commonly used to prevent crosslinking. PEG linkers are available in various architectures, including:
-
Linear PEGs: A single chain of PEG.
-
Branched PEGs: Consist of two linear PEG chains attached to a central core, offering increased hydrodynamic volume and shielding effects compared to linear PEGs of the same molecular weight.
-
Multi-arm PEGs: Feature multiple PEG chains extending from a central core, allowing for the attachment of multiple peptides or other molecules.
The choice of PEG linker architecture and molecular weight is a critical parameter that influences the biological and pharmacological properties of the resulting conjugate.
Advantages and Disadvantages of Peptide PEGylation
The primary advantages of PEGylating peptides include:
-
Extended Half-Life: Significantly prolongs the circulation time of the peptide by reducing renal clearance.
-
Enhanced Stability: Protects the peptide from enzymatic degradation.
-
Improved Solubility: Increases the water solubility of hydrophobic peptides.
-
Reduced Immunogenicity: Masks antigenic epitopes on the peptide surface, reducing the likelihood of an immune response.
However, there are also potential disadvantages to consider:
-
Reduced Bioactivity: The PEG chain can sterically hinder the peptide's interaction with its target receptor, potentially leading to a decrease in biological activity.
-
Anti-PEG Antibodies: Pre-existing or induced anti-PEG antibodies can lead to accelerated clearance of the PEGylated peptide and potential hypersensitivity reactions.
-
Heterogeneity: Traditional PEGylation methods can result in a heterogeneous mixture of products with varying numbers and locations of attached PEG chains, posing challenges for characterization and manufacturing.
Quantitative Impact of PEGylation on Peptide Properties
The following tables summarize the quantitative effects of PEGylation on key peptide parameters, providing a basis for comparison and informed decision-making in drug development.
Table 1: Pharmacokinetic Profile of PEGylated vs. Non-PEGylated Peptides
| Peptide/Protein | PEG Size (kDa) | Half-life (Non-PEGylated) | Half-life (PEGylated) | Fold Increase | Reference(s) |
| Filgrastim (G-CSF) | 20 | 3.5 - 3.8 hours | 42 hours | ~11-12 | |
| Interferon-α2a | 40 (branched) | ~5.1 hours | ~77 hours | ~15 | |
| Recombinant Human Growth Hormone (rhGH) | 20 | a few hours | ~8-fold longer | ~8 | |
| Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | 20 | 1.1 hours | 28 hours | ~25 | |
| Tumor Necrosis Factor-α (TNF-α) | - | 0.047 hours | 2.25 hours | ~48 |
Table 2: In Vitro Bioactivity of PEGylated vs. Non-PEGylated Peptides
| Peptide/Protein | PEGylation Site | PEG Size (kDa) | IC50 / EC50 (Non-PEGylated) | IC50 / EC50 (PEGylated) | Change in Bioactivity | Reference(s) |
| IL-6 Binding Peptide (PN-2519) | Position 29 | 20 (branched) | 0.13 nM | 0.22 nM | ~1.7-fold decrease | |
| IL-6 Binding Peptide (PN-2519) | Position 29 | 30 (linear) | 0.13 nM | 0.27 nM | ~2.1-fold decrease | |
| IL-6 Binding Peptide (PN-2519) | Position 29 | 40 (branched) | 0.13 nM | 0.44 nM | ~3.4-fold decrease | |
| Trastuzumab Fab | N-terminus | 20 | ~0.4 nM | ~0.8 nM | 2-fold decrease | |
| Trastuzumab Fab' | C-terminus (Cys) | 2 x 10 (branched) | ~0.4 nM | ~1.2 nM | 3-fold decrease | |
| Trastuzumab Fab' | C-terminus (Cys) | 2 x 20 (branched) | ~0.4 nM | ~0.8 nM | 2-fold decrease | |
| Growth Hormone Releasing Factor (GRF) Analog | N-terminus | 5 | - | Reduced potency | - | |
| Growth Hormone Releasing Factor (GRF) Analog | Lys12 | 5 | - | Decreased potency | - | |
| Growth Hormone Releasing Factor (GRF) Analog | Lys21 | 5 | - | No significant change | - | |
| Interferon-α2a | - | 40 (branched) | 100% | 7% | 14-fold decrease |
Experimental Protocols for Peptide PEGylation
The selection of a PEGylation strategy depends on the available functional groups on the peptide and the desired site of modification. Site-specific PEGylation is often preferred to generate a homogeneous product and minimize the impact on bioactivity.
Protocol 1: Amine-Specific PEGylation using NHS-Ester Chemistry
This protocol targets primary amines, such as the N-terminus and the ε-amino group of lysine residues.
Materials:
-
Peptide with accessible primary amine(s)
-
PEG-NHS Ester (e.g., mPEG-Succinimidyl Carboxymethyl Ester)
-
Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl pH 8.0 or 1 M glycine)
-
Purification system (e.g., Size Exclusion Chromatography)
Methodology:
-
Peptide Preparation: Dissolve the peptide in the amine-free buffer at a concentration of 1-10 mg/mL.
-
PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL).
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the peptide solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the PEGylated peptide from unreacted PEG and peptide using Size Exclusion Chromatography (SEC) or another suitable chromatographic method.
Protocol 2: Thiol-Specific PEGylation using Maleimide Chemistry
This protocol provides site-specific modification of cysteine residues.
Materials:
-
Peptide containing a free cysteine residue
-
PEG-Maleimide
-
Thiol-free buffer (e.g., Phosphate buffer, pH 6.5-7.5, containing 1-5 mM EDTA)
-
Reducing agent (optional, for reducing disulfide bonds, e.g., TCEP)
-
Quenching solution (e.g., L-cysteine or β-mercaptoethanol)
-
Purification system (e.g., Size Exclusion Chromatography)
Methodology:
-
Peptide Preparation: Dissolve the peptide in the thiol-free buffer. If the peptide contains disulfide bonds that need to be reduced to generate a free thiol, incubate with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
PEG-Maleimide Preparation: Dissolve the PEG-Maleimide in the reaction buffer to create a stock solution (e.g., 100 mg/mL).
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the peptide solution.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Quench the reaction by adding an excess of a low molecular weight thiol, such as L-cysteine or β-mercaptoethanol.
-
Purification: Purify the PEGylated peptide using Size Exclusion Chromatography (SEC).
Protocol 3: Bioorthogonal PEGylation using Click Chemistry
This protocol utilizes the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Peptide containing an alkyne or azide functional group
-
PEG linker with the complementary functional group (azide or alkyne)
-
Copper (I) source (e.g., Copper (II) sulfate)
-
Reducing agent (e.g., Sodium ascorbate)
-
Copper chelating ligand (e.g., TBTA or THPTA)
-
Reaction buffer (e.g., PBS or Tris buffer, pH 7-8)
-
Purification system (e.g., Reversed-Phase HPLC)
Methodology:
-
Reagent Preparation: Prepare stock solutions of the peptide, PEG linker, copper (II) sulfate, sodium ascorbate, and the copper ligand in an appropriate solvent.
-
Reaction Setup: In a reaction vessel, combine the peptide and the PEG linker in the reaction buffer.
-
Initiation of Click Reaction: Add the copper (II) sulfate, the ligand, and finally the sodium ascorbate to the reaction mixture. The final concentrations typically range from 100 µM to 1 mM for the reactants and catalysts.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
Purification: Purify the PEGylated peptide using Reversed-Phase HPLC (RP-HPLC) or Size Exclusion Chromatography (SEC).
Analytical Characterization of PEGylated Peptides
Thorough characterization of PEGylated peptides is crucial to ensure product quality, consistency, and to understand the structure-activity relationship.
Protocol 4: Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius and is a primary method for assessing the purity of PEGylated peptides and detecting aggregation.
Methodology:
-
System Setup: Use an HPLC system equipped with a UV detector and an appropriate SEC column (e.g., TSK-GEL SW series). The mobile phase is typically an aqueous buffer such as PBS.
-
Sample Preparation: Dissolve the PEGylated peptide sample in the mobile phase.
-
Analysis: Inject the sample onto the SEC column and elute with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
Data Interpretation: The PEGylated peptide will elute earlier than the non-PEGylated peptide due to its larger size. The presence of high molecular weight species indicates aggregation.
Protocol 5: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for determining the molecular weight of the PEGylated peptide, the degree of PEGylation (number of attached PEG chains), and identifying the site(s) of modification.
Methodology:
-
LC Separation: Separate the components of the PEGylation reaction mixture using either Reversed-Phase HPLC (RP-HPLC) or SEC. For RP-HPLC, a C4 or C8 column is often used with a gradient of acetonitrile in water containing 0.1% formic acid.
-
Mass Spectrometry Analysis: The eluent from the LC is directed into the mass spectrometer (e.g., ESI-QTOF). The mass spectrometer is operated in positive ion mode to acquire the mass-to-charge (m/z) spectrum.
-
Data Analysis: The resulting spectrum of a PEGylated peptide is often complex due to the polydispersity of the PEG and the presence of multiple charge states. Deconvolution software is used to determine the molecular weight of the different PEGylated species.
-
Site of Modification Analysis: To determine the PEGylation site, the PEGylated peptide can be subjected to proteolytic digestion (e.g., with trypsin) followed by LC-MS/MS analysis of the resulting peptide fragments.
Signaling Pathways and Experimental Workflows
The ultimate goal of peptide modification with PEG linkers is to enhance therapeutic outcomes. This is achieved by altering the peptide's interaction with its biological target and its subsequent downstream signaling.
GLP-1 Receptor Agonist Signaling Pathway
PEGylated GLP-1 receptor agonists are used in the treatment of type 2 diabetes and obesity. They mimic the action of the endogenous incretin hormone GLP-1, leading to glucose-dependent insulin secretion, suppression of glucagon release, and delayed gastric emptying.
Growth Hormone Signaling via JAK-STAT Pathway
Growth hormone (GH) exerts its effects by binding to the GH receptor (GHR), which activates the JAK-STAT signaling pathway, leading to the transcription of target genes such as Insulin-like Growth Factor 1 (IGF-1). PEGylated GH antagonists are used to treat acromegaly by blocking this pathway.
General Experimental Workflow for PEGylated Peptide Development
The development of a PEGylated peptide therapeutic follows a structured workflow from initial design to final characterization.
Conclusion
PEGylation is a powerful and well-established technology for improving the therapeutic properties of peptides. By carefully selecting the appropriate PEG linker and conjugation strategy, researchers can significantly enhance a peptide's pharmacokinetic profile, leading to more effective and patient-friendly therapies. A thorough understanding of the underlying chemistry, coupled with robust analytical characterization and a clear understanding of the impact on biological signaling, is essential for the successful development of PEGylated peptide drugs. This guide provides a foundational framework for scientists and drug developers to navigate the complexities of peptide PEGylation and unlock the full potential of this versatile platform.
References
Navigating the Landscape of Fmoc-PEG9-NHS Ester: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of Fmoc-PEG9-NHS ester, a critical reagent for researchers, scientists, and professionals in drug development. This document details supplier information, purity specifications, and essential experimental protocols. All quantitative data is presented in structured tables for straightforward comparison, and key experimental workflows are visualized using Graphviz diagrams.
Introduction to this compound
This compound is a heterobifunctional crosslinker that incorporates a polyethylene glycol (PEG) spacer. This molecule is distinguished by its two primary functional groups: a fluorenylmethyloxycarbonyl (Fmoc) protected amine and an N-hydroxysuccinimide (NHS) ester. The Fmoc group provides a temporary protective shield for the amine, which can be removed under basic conditions. The NHS ester is highly reactive towards primary amines, such as those found on the side chains of lysine residues in proteins, forming stable amide bonds. The PEG linker, consisting of nine ethylene glycol units, imparts increased hydrophilicity and biocompatibility to the conjugated molecule, often improving solubility and reducing immunogenicity.
Supplier and Purity Information
The availability and purity of this compound are critical considerations for experimental success. Several chemical suppliers offer this reagent, often with varying stated purities. Below is a summary of available information. It is important to note that product nomenclature may vary slightly between suppliers (e.g., "Fmoc-N-amido-PEG9-acid" as a precursor).
| Supplier | Product Name | Stated Purity | Catalog Number |
| BroadPharm | Fmoc-N-amido-PEG9-acid | 98% | BP-22601 |
| DC Chemicals | This compound | Not specified | DC45253 |
| Precise PEG | m-PEG9-NHS Ester | >90% | AG-1084 |
Note: The purity of NHS esters can degrade over time due to their inherent instability, particularly in the presence of moisture. It is crucial to handle and store these reagents according to the manufacturer's recommendations.
Quality Control and Analytical Methods
| Analytical Test | Specification |
| Appearance | Colorless to light yellow liquid |
| ¹H NMR Spectrum | Consistent with structure |
| LC-MS | Consistent with structure |
| Purity (by NMR) | ≥95.0% |
The primary methods for purity assessment are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
HPLC is used to separate the main compound from any impurities, with purity often determined by the relative peak area.
-
¹H NMR confirms the chemical structure of the molecule by analyzing the chemical shifts and integration of protons.
-
Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), confirms the molecular weight of the compound.
Experimental Protocols
The utility of this compound lies in its application in bioconjugation and subsequent deprotection of the Fmoc group. The following sections provide detailed protocols for these key experimental procedures.
Bioconjugation of Primary Amines with this compound
This protocol describes the general procedure for conjugating an NHS ester to a protein containing primary amines (e.g., lysine residues).
Materials:
-
Protein or other amine-containing molecule
-
This compound
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.5)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Protein Solution: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer via dialysis or buffer exchange chromatography.
-
Preparation of NHS Ester Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically for each specific application.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching (Optional): To terminate the reaction, a quenching buffer can be added to a final concentration of 50-100 mM and incubated for 15-30 minutes.
-
Purification: Remove unreacted NHS ester and byproducts by size-exclusion chromatography or dialysis.
Fmoc Deprotection
This protocol outlines the removal of the Fmoc protecting group to expose the primary amine.
Materials:
-
Fmoc-conjugated molecule
-
Deprotection solution: 20% piperidine in DMF
-
DMF for washing
Procedure:
-
Dissolution: Dissolve the Fmoc-conjugated molecule in a minimal amount of DMF.
-
Deprotection: Add the 20% piperidine in DMF solution to the dissolved conjugate.
-
Incubation: Allow the reaction to proceed at room temperature. The reaction is typically complete within 30 minutes.
-
Removal of Reagents: The deprotected product can be isolated by precipitation with a non-polar solvent (e.g., diethyl ether) followed by centrifugation, or by purification using reverse-phase HPLC.
-
Washing: Wash the precipitated product with the non-polar solvent to remove the piperidine-dibenzofulvene adduct.
Conclusion
This compound is a versatile and valuable tool in bioconjugation and drug delivery research. A thorough understanding of its properties, supplier specifications, and the appropriate experimental protocols is paramount for achieving reliable and reproducible results. Researchers are encouraged to consult supplier-specific documentation for the most accurate and up-to-date information on product purity and handling.
An In-Depth Technical Guide to Fmoc-PEG9-NHS Ester: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fluorenylmethyloxycarbonyl-Polyethylene Glycol (9)-N-hydroxysuccinimide ester (Fmoc-PEG9-NHS ester), a versatile heterobifunctional linker critical in bioconjugation, peptide synthesis, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Core Properties of this compound
This compound is a chemical tool designed with distinct functional ends separated by a hydrophilic polyethylene glycol (PEG) spacer. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a base-labile protecting group for amines, while the N-hydroxysuccinimide (NHS) ester is a reactive group that readily forms stable amide bonds with primary amines. The PEG linker, consisting of nine ethylene glycol units, imparts increased hydrophilicity and provides spatial separation between conjugated molecules.
| Property | Value | Citation |
| Molecular Weight | 804.88 g/mol | [1][2] |
| Chemical Formula | C40H56N2O15 | [1] |
| Spacer Arm Length | ~39.1 Å |
The spacer arm length is calculated based on the length of the nine ethylene glycol units, with an approximate length of 3.5 Å per unit, in addition to the length of the terminal functional groups.
Key Applications
The unique trifecta of a protected amine, a reactive NHS ester, and a flexible PEG spacer makes this compound a valuable reagent in several advanced research and development areas:
-
Solid-Phase Peptide Synthesis (SPPS): It can be incorporated into a peptide sequence to introduce a PEG linker, which can enhance the solubility and pharmacokinetic properties of the final peptide therapeutic. The Fmoc group is compatible with standard Fmoc-based SPPS protocols.
-
PROTAC Development: This linker is instrumental in the modular synthesis of PROTACs. The NHS ester can be reacted with an E3 ligase ligand, and after Fmoc deprotection, the newly exposed amine can be coupled to a warhead that binds the target protein. The PEG9 spacer provides the necessary length and flexibility for the formation of a productive ternary complex between the target protein, the E3 ligase, and the PROTAC.
-
Bioconjugation: this compound can be used to attach small molecules, fluorophores, or other labels to proteins, antibodies, or other biomolecules containing primary amines. The PEG linker helps to maintain the biological activity of the labeled molecule by reducing steric hindrance.
Experimental Protocols
Protocol 1: Incorporation of a PEG Linker into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual steps for incorporating this compound into a peptide chain using a standard Fmoc-based SPPS workflow on a resin support.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (1.5-3 equivalents relative to resin loading), HBTU (1.5-3 eq.), and HOBt (1.5-3 eq.) in a minimal amount of DMF.
-
Add DIPEA (3-6 eq.) to the activation mixture and agitate for 2-5 minutes.
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed on a small sample of the resin beads. A negative test (beads remain yellow) indicates a complete reaction.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).
-
Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3, using the next desired Fmoc-amino acid) cycles until the desired peptide sequence is synthesized.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in Step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: General Workflow for PROTAC Synthesis using this compound
This protocol provides a generalized workflow for the synthesis of a PROTAC, where this compound serves as the linker.
Step 1: Coupling of Linker to E3 Ligase Ligand
-
Dissolve the E3 ligase ligand (containing a primary or secondary amine) and this compound in a suitable solvent such as DMF or DMSO.
-
Add a non-nucleophilic base like DIPEA to catalyze the reaction.
-
Stir the reaction at room temperature until completion, which can be monitored by LC-MS.
-
Purify the resulting Fmoc-PEG9-E3 ligase ligand conjugate by flash chromatography or preparative HPLC.
Step 2: Fmoc Deprotection
-
Dissolve the purified conjugate from Step 1 in DMF.
-
Add a solution of 20% piperidine in DMF.
-
Stir at room temperature for 30 minutes.
-
Remove the solvent under reduced pressure to obtain the deprotected H2N-PEG9-E3 ligase ligand.
Step 3: Coupling of Linker-E3 Ligase Ligand to the Target Protein Ligand (Warhead)
-
Activate the carboxylic acid group of the warhead using a coupling agent (e.g., HATU, HBTU) in the presence of a base (e.g., DIPEA) in an anhydrous aprotic solvent like DMF.
-
Add the deprotected linker-E3 ligase ligand from Step 2 to the activated warhead solution.
-
Stir the reaction at room temperature until completion, monitored by LC-MS.
-
Purify the final PROTAC molecule using preparative RP-HPLC.
Visualizations
References
An In-depth Technical Guide to Fmoc-PEG9-NHS Ester: Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Multifaceted Role of Fmoc-PEG9-NHS Ester in Bioconjugation
This compound is a heterobifunctional linker that plays a crucial role in modern drug discovery by enabling the precise conjugation of molecules. This linker is comprised of three key components:
-
Fmoc (9-fluorenylmethoxycarbonyl) group: A base-labile protecting group for amines. Its primary advantage is its stability under acidic conditions and easy removal under mild basic conditions, typically with a piperidine solution.[1][2] This "orthogonal" nature allows for selective deprotection without affecting other acid-labile protecting groups commonly used in peptide synthesis.[1][2]
-
PEG9 (Polyethylene Glycol, 9-unit): A discrete-length polyethylene glycol spacer. The PEG moiety is a hydrophilic polymer known for its biocompatibility, lack of toxicity, and low immunogenicity.[3] Incorporating a PEG linker can significantly enhance the solubility and stability of hydrophobic drug molecules. It can also improve the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a therapeutic by increasing its hydrodynamic volume, which can prolong circulation half-life and reduce renal clearance.
-
NHS (N-hydroxysuccinimide) ester: A highly reactive functional group that readily couples with primary amines (like the N-terminus of a protein or the epsilon-amino group of lysine residues) to form stable amide bonds. This reaction is most efficient at a slightly basic pH of 7-9.
The unique combination of these three components makes this compound a versatile tool for a variety of applications in drug discovery, including the development of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and the modification of peptides and proteins.
Core Applications in Drug Discovery
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker connecting the antibody and the payload is a critical component that influences the ADC's stability, solubility, and pharmacokinetic profile.
Hydrophobic cytotoxic drugs and linkers can lead to aggregation, loss of antibody affinity, and rapid clearance from circulation, often limiting the drug-to-antibody ratio (DAR) to 3-4. Hydrophilic PEG linkers, such as the one in this compound, can overcome these limitations.
Key advantages of using PEG linkers in ADCs include:
-
Increased Solubility and Stability: PEG linkers can mitigate the hydrophobicity of the payload, allowing for higher DARs without causing aggregation. This can lead to a greater concentration of the cytotoxic drug delivered to the target cell.
-
Improved Pharmacokinetics: PEGylation can prolong the half-life of the ADC in circulation, leading to increased plasma concentration and area under the curve (AUC).
-
Enhanced Potency: By enabling higher drug loading, PEG linkers can enhance the in vivo potency of an ADC by 10 to 100-fold.
The this compound can be used to conjugate a drug to an antibody, with the Fmoc group allowing for further modifications if needed.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
The linker plays a crucial role in the formation of a stable and productive ternary complex between the POI and the E3 ligase. The length and composition of the linker, often a PEG chain, are critical for optimizing the degradation efficiency of the PROTAC.
The role of PEG linkers in PROTACs:
-
Modulating Degradation Efficiency: The length of the PEG linker can significantly impact the stability of the ternary complex and, consequently, the degradation of the target protein.
-
Improving Physicochemical Properties: PEG linkers can enhance the solubility and cell permeability of PROTACs.
This compound provides a building block for synthesizing PROTACs, where the NHS ester can be reacted with an amine-containing E3 ligase ligand, and the Fmoc group can be deprotected to couple the POI-binding ligand.
Peptide and Protein Modification (PEGylation)
PEGylation is the process of covalently attaching PEG chains to proteins, peptides, or other biomolecules. This strategy is widely used to improve the therapeutic properties of biopharmaceuticals.
Benefits of PEGylation include:
-
Improved Bioavailability: PEGylation increases the size of the molecule, reducing its clearance by the kidneys.
-
Reduced Immunogenicity: The PEG chain can shield the protein from the immune system, reducing the risk of an immune response.
-
Enhanced Stability: PEGylation can protect the protein from proteolytic degradation.
-
Increased Solubility: PEGylation is particularly useful for improving the solubility of hydrophobic peptides and proteins.
This compound can be used to PEGylate proteins and peptides at specific amine sites. The Fmoc group offers the possibility of subsequent modifications after the initial PEGylation.
Quantitative Data Summary
The following tables summarize key quantitative data related to the components and reactions involving Fmoc-PEG-NHS ester linkers.
Table 1: NHS Ester Reaction Parameters
| Parameter | Value/Condition | Reference |
|---|---|---|
| Optimal Reaction pH | 7.0 - 9.0 | |
| Recommended Molar Excess of NHS Ester | 5- to 20-fold | |
| Typical Reaction Time | 15 minutes to 4 hours at room temperature |
| Quenching Reagents | Tris-HCl or Glycine (50-100 mM final concentration) | |
Table 2: Fmoc Group Deprotection Conditions
| Reagent | Concentration | Typical Deprotection Time | Reference |
|---|---|---|---|
| Piperidine in DMF | 20% (v/v) | 7 - 10 minutes | |
| Morpholine in DMF | 50% (v/v) | Used for sensitive substrates |
| DBU in DMF | 2% (v/v) | Harsher, non-nucleophilic conditions | |
Table 3: Impact of PEGylation on Pharmacokinetics
| Pharmacokinetic Parameter | Effect of PEGylation | Reference |
|---|---|---|
| Circulation Half-life (t1/2) | Increased | |
| Plasma Concentration | Increased | |
| Area Under the Curve (AUC) | Increased | |
| Renal Clearance | Decreased |
| Water Solubility (LogD7.4) | Decreased (indicating increased hydrophilicity) | |
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol outlines a general workflow for conjugating an this compound to a protein.
-
Protein Preparation:
-
Dissolve or buffer-exchange the protein into an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5-8.5).
-
Ensure the protein concentration is at least 2.0 mg/mL.
-
-
NHS Ester Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution while gently stirring. The optimal ratio should be determined empirically.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Reaction Quenching (Optional):
-
Add Tris-HCl or Glycine to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification of the Conjugate:
-
Remove excess, non-reacted label and by-products using a desalting column (size-exclusion chromatography), dialysis, or HPLC.
-
Protocol for Fmoc Group Deprotection
This protocol describes the removal of the Fmoc protecting group.
-
Resin Swelling (for solid-phase synthesis):
-
Swell the Fmoc-protected peptide-resin in DMF for 1 hour.
-
-
Deprotection:
-
Treat the resin with a 20% (v/v) solution of piperidine in DMF.
-
Allow the reaction to proceed for 7-10 minutes with gentle agitation.
-
-
Washing:
-
Filter the resin and wash thoroughly with DMF (at least 5 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for protein conjugation using this compound.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Orthogonal reaction scheme of this compound.
Conclusion
This compound is a powerful and versatile chemical tool in the field of drug discovery. Its well-defined structure, combining a reactive NHS ester for amine coupling, a biocompatible PEG spacer for improving physicochemical and pharmacokinetic properties, and a removable Fmoc protecting group for orthogonal synthesis strategies, makes it an invaluable asset. From enhancing the efficacy of ADCs and optimizing the performance of PROTACs to improving the therapeutic profile of peptides and proteins, the applications of this compound are integral to the development of next-generation therapeutics. A thorough understanding of its chemical properties and reaction kinetics is essential for researchers aiming to leverage its full potential in their drug development programs.
References
Methodological & Application
Application Note and Protocol for Protein Labeling with Fmoc-PEG9-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-PEG9-NHS ester is a heterobifunctional crosslinker that enables the covalent modification of proteins. This reagent features an N-hydroxysuccinimide (NHS) ester group that reacts with primary amines, such as the N-terminus of a polypeptide chain and the side chain of lysine residues, to form a stable amide bond.[1][2] The fluorenylmethyloxycarbonyl (Fmoc) group serves as a protecting group for a terminal amine on the polyethylene glycol (PEG) chain.[2][3] This protecting group can be removed under mild basic conditions to expose a primary amine, which can then be used for subsequent conjugation reactions.[4] The PEG9 spacer arm provides a hydrophilic and flexible linker, which can improve the solubility and pharmacokinetic properties of the modified protein.
This document provides a detailed protocol for the labeling of proteins with this compound, including reaction conditions, purification of the conjugate, and subsequent deprotection of the Fmoc group.
Chemical Principle
The labeling process involves two key chemical reactions: the acylation of primary amines by the NHS ester and the subsequent deprotection of the Fmoc group.
1. Amine Acylation: The NHS ester reacts with unprotonated primary amines on the protein in a nucleophilic acyl substitution reaction. This reaction is most efficient at a slightly basic pH (typically 7.2-8.5) where the primary amines are sufficiently deprotonated to act as nucleophiles. A competing reaction is the hydrolysis of the NHS ester, which increases at higher pH.
2. Fmoc Deprotection: The Fmoc group is stable under the conditions of the NHS ester reaction but can be readily removed by treatment with a mild base, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF). This exposes a primary amine on the PEG linker for further modification.
Experimental Protocols
Materials and Reagents
-
Protein of interest
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.4; 0.1 M Sodium Bicarbonate Buffer, pH 8.3-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.4 or 1 M Glycine)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
-
Spectrophotometer
Step 1: Preparation of Reagents
-
Protein Solution: Prepare the protein solution in an amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate amine-free buffer.
-
This compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. Allow the reagent vial to warm to room temperature before opening to prevent moisture condensation.
Step 2: Protein Labeling Reaction
-
Molar Ratio: The optimal molar ratio of this compound to protein depends on the protein and the desired degree of labeling. A starting point is a 10- to 20-fold molar excess of the NHS ester. It is recommended to perform small-scale pilot reactions with varying molar ratios to determine the optimal condition.
-
Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently stirring. The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should be kept below 10%.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. For sensitive proteins, performing the reaction at 4°C is recommended.
Step 3: Quenching the Reaction (Optional)
-
To stop the labeling reaction, add a quenching buffer to a final concentration of 20-50 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
Step 4: Purification of the Fmoc-PEG-Protein Conjugate
-
Remove the unreacted this compound and byproducts using size-exclusion chromatography or dialysis.
Step 5: Characterization of the Conjugate
-
Determine the protein concentration and the degree of labeling (DOL) using spectrophotometric methods. This typically involves measuring the absorbance at 280 nm (for the protein) and at the maximum absorbance wavelength of the label, if it has a chromophore. For Fmoc-PEG-labeled proteins, other analytical techniques like mass spectrometry may be necessary to accurately determine the DOL.
Step 6: Fmoc Deprotection
-
Solvent Exchange: If the purified conjugate is in an aqueous buffer, it may need to be solvent-exchanged into a compatible organic solvent for the deprotection step, although this should be approached with caution to avoid protein denaturation. Alternatively, deprotection can sometimes be carried out in mixed aqueous-organic solvent systems, but conditions need to be optimized.
-
Deprotection Reaction: Add the deprotection solution (e.g., 20% piperidine in DMF) to the Fmoc-PEG-protein conjugate.
-
Incubation: Incubate the reaction at room temperature. The reaction time can vary from a few minutes to an hour.
-
Purification: Purify the deprotected PEG-protein conjugate to remove the deprotection reagents and byproducts using an appropriate method such as size-exclusion chromatography.
Data Presentation
Table 1: Recommended Reaction Parameters for Protein Labeling with this compound
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Reaction Buffer | Phosphate, Bicarbonate, HEPES, or Borate | Must be free of primary amines. |
| Reaction pH | 7.2 - 8.5 | Optimal pH is often 8.3-8.5. |
| Molar Excess of NHS Ester | 10 - 50 fold | The optimal ratio should be determined empirically. |
| Reaction Temperature | 4°C or Room Temperature | 4°C is recommended for sensitive proteins. |
| Reaction Time | 30 min - Overnight | Longer times may be needed at lower pH or temperature. |
| Quenching Reagent | Tris or Glycine (20-50 mM final concentration) | Optional step to terminate the reaction. |
Table 2: Fmoc Deprotection Conditions
| Parameter | Recommended Condition | Notes |
| Deprotection Reagent | 20% Piperidine in DMF | A commonly used and effective reagent. |
| Reaction Temperature | Room Temperature | |
| Reaction Time | 7 - 30 minutes | Reaction progress can be monitored if necessary. |
Visualizations
Caption: Workflow for protein modification with this compound.
Caption: Key chemical reactions in the labeling and deprotection process.
References
Application Notes and Protocols: Fmoc-PEG9-NHS Ester for Nanoparticle Surface Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of nanoparticles is a critical step in the development of advanced nanomaterials for biomedical applications such as drug delivery, diagnostics, and bioimaging. Polyethylene glycol (PEG)ylation is a widely adopted strategy to enhance the physicochemical properties of nanoparticles. The covalent attachment of PEG chains, a process known as PEGylation, creates a hydrophilic and biocompatible stealth layer that can improve nanoparticle stability in biological fluids and prolong circulation half-life by reducing opsonization and clearance by the mononuclear phagocyte system.[1][2]
This document provides detailed application notes and protocols for the use of Fmoc-PEG9-NHS ester, a heterobifunctional linker, for the surface modification of nanoparticles. This linker contains a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a N-hydroxysuccinimide (NHS) ester. The NHS ester allows for efficient conjugation to primary amines on the nanoparticle surface, while the Fmoc group provides a temporary protecting group that can be removed under mild basic conditions to expose a terminal amine for further functionalization.[3][4] This sequential functionalization is particularly useful for creating multifunctional nanoparticles with precise control over the displayed moieties.
Principle of Surface Modification
The surface modification of nanoparticles using this compound involves a two-step process:
-
PEGylation: The NHS ester end of the this compound reacts with primary amine groups present on the nanoparticle surface to form a stable amide bond. This reaction is typically carried out in a slightly basic buffer (pH 7.2-8.5).[5]
-
Fmoc Deprotection: The Fmoc protecting group on the distal end of the PEG chain is removed by treatment with a mild base, such as piperidine or sodium hydroxide, to expose a primary amine. This newly available amine can then be used for the conjugation of targeting ligands, imaging agents, or therapeutic molecules.
Experimental Protocols
Protocol 1: PEGylation of Amine-Functionalized Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles possessing surface primary amine groups.
Materials:
-
Amine-functionalized nanoparticles (e.g., aminosilane-coated silica or iron oxide nanoparticles)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate buffer (pH 8.5) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Purification system (e.g., centrifugation, size-exclusion chromatography, or dialysis)
Procedure:
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.
-
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Sonicate the suspension briefly if necessary to ensure it is homogeneous.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the nanoparticle suspension. A 10- to 20-fold molar excess of the NHS ester to the estimated surface amine groups is a common starting point, though this should be optimized for your specific nanoparticle system.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing (e.g., on a rotator).
-
-
Quenching and Purification:
-
Quench any unreacted NHS esters by adding the Quenching Solution to a final concentration of 10-20 mM and incubating for 15-30 minutes at room temperature.
-
Purify the resulting Fmoc-PEG9-functionalized nanoparticles to remove excess linker and reaction byproducts. This can be achieved through repeated centrifugation and washing steps with the reaction buffer, dialysis against PBS, or size-exclusion chromatography.
-
Protocol 2: Fmoc Deprotection to Expose Surface Amines
This protocol outlines the removal of the Fmoc protecting group from the PEGylated nanoparticles to expose the terminal primary amine.
Materials:
-
Fmoc-PEG9-functionalized nanoparticles
-
Deprotection Solution: 20% (v/v) piperidine in DMF or 0.25 M sodium hydroxide in a 1:1 (v/v) methanol/water solution.
-
Washing Solution: DMF or a mixture of methanol and water.
-
Final Resuspension Buffer: PBS (pH 7.4) or another buffer suitable for your downstream application.
Procedure:
-
Nanoparticle Preparation:
-
Resuspend the purified Fmoc-PEG9-functionalized nanoparticles in the chosen deprotection solution.
-
-
Deprotection Reaction:
-
If using 20% piperidine in DMF, incubate the suspension for 10-30 minutes at room temperature.
-
If using 0.25 M sodium hydroxide in 1:1 methanol/water, incubate for approximately 30 minutes at room temperature.
-
-
Purification:
-
Pellet the nanoparticles by centrifugation.
-
Carefully remove the supernatant containing the deprotection solution and the cleaved Fmoc-adduct.
-
Wash the nanoparticles by resuspending them in the washing solution and repeating the centrifugation step. Perform at least three wash cycles to ensure complete removal of the deprotection reagents.
-
After the final wash, resuspend the amine-functionalized PEGylated nanoparticles in the final resuspension buffer.
-
Characterization of Modified Nanoparticles
Thorough characterization at each stage of the modification process is crucial to ensure successful functionalization.
| Characterization Technique | Purpose | Expected Outcome after PEGylation | Expected Outcome after Fmoc Deprotection |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution. | Increase in hydrodynamic diameter compared to the unmodified nanoparticles. | Minimal change in hydrodynamic diameter compared to the Fmoc-protected nanoparticles. |
| Zeta Potential Analysis | To determine the surface charge of the nanoparticles. | A shift in zeta potential towards neutral, depending on the initial surface charge and PEG density. | A shift to a more positive zeta potential due to the presence of the terminal primary amines. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the presence of specific functional groups. | Appearance of characteristic peaks for the amide bond and the Fmoc group. | Disappearance of the Fmoc-related peaks and the appearance of N-H stretching vibrations from the primary amine. |
| UV-Vis Spectroscopy | To quantify the amount of Fmoc-PEG9 conjugated to the nanoparticles by measuring the absorbance of the cleaved dibenzofulvene-adduct after deprotection. | N/A | The supernatant after deprotection will show a characteristic absorbance peak for the dibenzofulvene adduct, which can be used for quantification. |
| Proton NMR (¹H NMR) | To quantify the amount of PEG on the nanoparticles. | Appearance of a characteristic peak for the ethylene oxide protons of PEG at approximately 3.65 ppm. | The PEG peak will remain, and signals corresponding to the Fmoc group will disappear. |
| Thermogravimetric Analysis (TGA) | To determine the weight percentage of the organic coating (PEG) on the nanoparticles. | A weight loss step corresponding to the degradation of the PEG layer. | A slight decrease in the organic content weight loss compared to the Fmoc-protected nanoparticles due to the removal of the Fmoc group. |
Visualizing the Workflow
The following diagrams illustrate the key steps in the surface modification of nanoparticles using this compound.
Caption: Workflow for nanoparticle surface modification.
Caption: Detailed experimental workflow.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low PEGylation efficiency | Inactive NHS ester due to hydrolysis. | Prepare the this compound solution immediately before use. Ensure the use of anhydrous solvents. |
| Reaction pH is not optimal. | Ensure the reaction buffer is within the pH range of 7.2-8.5 for efficient NHS ester coupling. | |
| Presence of primary amines in the buffer. | Use amine-free buffers such as PBS or sodium bicarbonate for the conjugation reaction. | |
| Nanoparticle aggregation after PEGylation | Insufficient PEG density on the nanoparticle surface. | Increase the molar excess of the this compound in the reaction. |
| Incomplete Fmoc deprotection | Insufficient reaction time or reagent concentration. | Increase the incubation time or use a fresh deprotection solution. Ensure thorough mixing during the reaction. |
| Difficulty in resuspending nanoparticles after purification | Irreversible aggregation. | Optimize washing and centrifugation steps. Consider using a probe sonicator for brief periods at low power to aid in resuspension. |
References
Application Notes and Protocols: Site-Specific Modification of Lysine Residues using Fmoc-PEG9-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of proteins and peptides is a cornerstone of modern drug development, enabling the creation of antibody-drug conjugates (ADCs), enhancing the pharmacokinetic properties of biologics, and facilitating the attachment of imaging agents.[1][2] N-hydroxysuccinimide (NHS) esters are widely utilized reagents for the covalent modification of primary amines, such as the ε-amino group of lysine residues and the N-terminus of polypeptides, forming stable amide bonds.[3][4] This application note provides a detailed guide to the reaction conditions and protocols for using Fmoc-PEG9-NHS ester to modify lysine residues.
This compound is a heterobifunctional linker composed of a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a nine-unit polyethylene glycol (PEG) spacer, and an amine-reactive NHS ester.[1] The PEG spacer enhances the solubility and stability of the modified molecule, while the Fmoc group provides a temporary protecting group that can be removed under mild basic conditions to reveal a primary amine for subsequent conjugation steps. The NHS ester reacts efficiently with primary amines in a pH-dependent manner to form a stable amide linkage. Understanding and optimizing the reaction conditions are critical for achieving high efficiency and specificity in the conjugation process.
Reaction Mechanism and Key Parameters
The conjugation of this compound to a lysine residue proceeds via nucleophilic acyl substitution. The unprotonated primary amine of the lysine side chain acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This reaction is in competition with the hydrolysis of the NHS ester, where water acts as the nucleophile, rendering the reagent inactive. Careful control of the reaction parameters is therefore essential for successful conjugation.
pH
The pH of the reaction buffer is the most critical factor influencing the efficiency of the NHS ester-amine reaction. The optimal pH is a compromise between ensuring the primary amine is sufficiently deprotonated to be nucleophilic and minimizing the hydrolysis of the NHS ester.
-
Low pH: At acidic pH, primary amines are predominantly protonated (-NH3+), rendering them non-nucleophilic and unreactive towards NHS esters.
-
High pH: As the pH increases, the concentration of the deprotonated, reactive amine (-NH2) increases, favoring the conjugation reaction. However, the rate of NHS ester hydrolysis also increases significantly at higher pH, reducing the yield of the desired conjugate.
The generally accepted optimal pH range for NHS ester reactions is 8.3 to 8.5 . Some protocols suggest a broader range of pH 7.2 to 9.0, but this may require longer incubation times or result in lower efficiency.
Buffers
The choice of buffer is crucial to maintain the optimal pH and to avoid interfering with the reaction.
-
Recommended Buffers: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer at pH 8.3-8.5 are commonly used. Borate and carbonate buffers are also suitable.
-
Buffers to Avoid: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target lysine residues for reaction with the NHS ester.
Solvents
This compound is typically dissolved in a dry, water-miscible organic solvent before being added to the aqueous reaction mixture.
-
Recommended Solvents: Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the most common choices. It is crucial to use high-quality, anhydrous solvents to prevent premature hydrolysis of the NHS ester.
-
Solvent Concentration: The final concentration of the organic solvent in the reaction mixture should generally not exceed 10% to avoid denaturation of the protein.
Stoichiometry
The molar ratio of this compound to the protein or peptide will determine the degree of labeling. A molar excess of the NHS ester is typically used to drive the reaction to completion.
-
Typical Molar Excess: A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point. The optimal ratio may need to be determined empirically for each specific application.
Temperature and Time
The reaction can be performed at room temperature or at 4°C.
-
Room Temperature: Incubation for 30-60 minutes is often sufficient.
-
4°C or on Ice: Longer incubation times, from 2 hours to overnight, may be required. The lower temperature can help to minimize hydrolysis of the NHS ester.
Data Presentation: Summary of Reaction Conditions
| Parameter | Recommended Condition | Notes |
| pH | 8.3 - 8.5 | Critical for balancing amine reactivity and NHS ester stability. |
| Buffers | 0.1 M Sodium Bicarbonate, 0.1 M Sodium Phosphate, Borate, Carbonate | Must be free of primary amines (e.g., Tris, glycine). |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | Use high-quality, dry solvent to prevent hydrolysis. |
| Molar Ratio (Ester:Protein) | 5:1 to 20:1 | Optimize empirically for desired degree of labeling. |
| Reaction Temperature | Room Temperature or 4°C | Lower temperature can reduce hydrolysis. |
| Reaction Time | 30-60 minutes at RT, 2 hours to overnight at 4°C | Dependent on temperature and desired labeling efficiency. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
Experimental Protocols
Protocol 1: General Labeling of a Protein with this compound
This protocol provides a general procedure for conjugating this compound to lysine residues on a protein.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Anhydrous DMSO
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification column (e.g., size-exclusion chromatography)
-
Storage Buffer (e.g., PBS)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines, exchange it into the Reaction Buffer using dialysis or a desalting column.
-
-
Prepare the this compound Solution:
-
Immediately before use, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.
-
Dissolve the this compound in anhydrous DMSO to create a 10 mM stock solution. Vortex briefly to ensure it is fully dissolved. Do not store the reconstituted reagent.
-
-
Perform the Conjugation Reaction:
-
Calculate the required volume of the 10 mM this compound stock solution to achieve the desired molar excess (e.g., 10-fold).
-
While gently stirring or vortexing, add the NHS ester solution to the protein solution. Ensure the final DMSO concentration does not exceed 10%.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove unreacted this compound and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Other purification methods such as ion-exchange chromatography or hydrophobic interaction chromatography can also be employed depending on the properties of the conjugate.
-
-
Characterize the Conjugate:
-
Determine the degree of labeling (DOL) using methods such as MALDI-TOF mass spectrometry, which will show a mass shift corresponding to the number of attached Fmoc-PEG9 moieties.
-
SDS-PAGE can also be used to visualize the increase in molecular weight of the conjugated protein.
-
Visualizations
Caption: Experimental workflow for the conjugation of this compound to a protein.
References
Application Notes and Protocols for the Purification of PEGylated Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a widely used biopharmaceutical technique to enhance the therapeutic properties of proteins. This modification can improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend its circulating half-life, reduce immunogenicity, and improve stability.[1][2][3] Following the conjugation reaction, a heterogeneous mixture is often produced, containing the desired PEGylated protein, unreacted native protein, excess PEG reagent, and potentially multi-PEGylated species or positional isomers.[][5] Therefore, robust and efficient purification strategies are critical to isolate the desired product with high purity and yield.
This document provides detailed application notes and protocols for the most common chromatographic techniques used in the purification of PEGylated proteins: Ion Exchange Chromatography (IEX), Size Exclusion Chromatography (SEC), and Hydrophobic Interaction Chromatography (HIC).
Purification Workflow
The general workflow for the purification of PEGylated proteins involves a series of steps to isolate the target molecule from the reaction mixture. The selection and order of purification techniques depend on the specific characteristics of the protein and the PEG conjugate.
Caption: General workflow for PEGylated protein production and purification.
Chromatographic Purification Techniques
Chromatography is the cornerstone of PEGylated protein purification, with IEX, SEC, and HIC being the most frequently employed methods.
Ion Exchange Chromatography (IEX)
IEX separates molecules based on their net surface charge. The attachment of neutral PEG chains can shield the charged residues on the protein surface, leading to a change in the protein's overall charge and its interaction with the IEX resin. This principle allows for the separation of native protein from PEGylated species, and in some cases, the separation of mono-PEGylated from multi-PEGylated forms and even positional isomers.
Data Presentation: IEX Performance
| Parameter | Native Protein | Mono-PEGylated | Multi-PEGylated | Unreacted PEG |
| Elution Profile | Strong binding, elutes at high salt concentration. | Weaker binding, elutes at lower salt concentration. | Very weak or no binding, found in flow-through. | No binding, found in flow-through. |
| Resolution | High resolution between native and PEGylated forms. | Good resolution between different PEGylated species. | - | - |
| Typical Purity | >95% | >95% | - | - |
| Typical Yield | - | 80-95% | - | - |
Experimental Protocol: IEX Purification of a PEGylated Protein
-
Column Selection: Choose a cation or anion exchange column based on the protein's isoelectric point (pI) and the desired pH of the mobile phase. Common resins include those with sulfopropyl (SP) or quaternary ammonium (Q) functional groups.
-
Buffer Preparation:
-
Binding Buffer (Buffer A): A low ionic strength buffer, e.g., 20 mM Tris-HCl, pH 8.0. The pH should be chosen to ensure the protein of interest binds to the column.
-
Elution Buffer (Buffer B): The binding buffer containing a high concentration of salt, e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0.
-
-
Column Equilibration: Equilibrate the column with 5-10 column volumes (CV) of Binding Buffer.
-
Sample Loading: Load the crude PEGylation reaction mixture onto the column. The sample should be buffer-exchanged into the Binding Buffer prior to loading.
-
Washing: Wash the column with 5-10 CV of Binding Buffer to remove unbound material, such as unreacted PEG and some multi-PEGylated species.
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 CV).
-
Fraction Collection: Collect fractions and analyze them for the presence of the desired PEGylated protein using methods like SDS-PAGE and UV absorbance at 280 nm.
-
Analysis: Pool the fractions containing the purified PEGylated protein.
Caption: Ion Exchange Chromatography workflow.
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. PEGylation significantly increases the size of a protein, making SEC an effective method for separating PEGylated proteins from smaller molecules like the native protein and unreacted PEG. It is often used as a polishing step to remove aggregates and remaining impurities. A general rule is that the molecular weight difference between the species to be separated should be at least two-fold for efficient separation by SEC.
Data Presentation: SEC Performance
| Parameter | PEGylated Protein | Native Protein | Unreacted PEG | Aggregates |
| Elution Order | Elutes earlier. | Elutes later than PEGylated protein. | Elutes last. | Elutes first (in the void volume). |
| Resolution | Good resolution from native protein and free PEG. | - | - | Good resolution from the monomeric species. |
| Typical Purity | >98% | - | - | - |
| Typical Yield | >90% | - | - | - |
Experimental Protocol: SEC Purification of a PEGylated Protein
-
Column Selection: Choose a SEC column with a fractionation range appropriate for the size of the PEGylated protein and the impurities to be removed.
-
Mobile Phase Preparation: An isocratic mobile phase is used, typically a buffered saline solution, e.g., Phosphate Buffered Saline (PBS), pH 7.4.
-
Column Equilibration: Equilibrate the column with at least 2 CV of the mobile phase.
-
Sample Loading: Inject a small volume of the concentrated sample onto the column. The sample volume should typically be less than 2-5% of the total column volume to ensure optimal resolution.
-
Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions as the sample elutes from the column.
-
Analysis: Analyze the fractions by UV absorbance at 280 nm and SDS-PAGE to identify the fractions containing the purified PEGylated protein.
-
Pooling: Pool the fractions containing the pure product.
Caption: Size Exclusion Chromatography workflow.
Hydrophobic Interaction Chromatography (HIC)
HIC separates proteins based on their surface hydrophobicity. The attachment of the hydrophilic PEG chain can either increase or decrease the overall hydrophobicity of the protein, depending on the nature of the protein and the PEGylation site. HIC is often used as an orthogonal purification method to IEX and SEC.
Data Presentation: HIC Performance
| Parameter | Native Protein | PEGylated Protein |
| Binding | Binds at high salt concentrations. | Binding can be stronger or weaker than the native protein. |
| Elution | Elutes as the salt concentration is decreased. | Elution behavior is dependent on the change in hydrophobicity upon PEGylation. |
| Resolution | Can provide good resolution between native and PEGylated forms. | Can separate species with different degrees of PEGylation. |
| Typical Purity | >90% | >90% |
| Typical Yield | - | 70-90% |
Experimental Protocol: HIC Purification of a PEGylated Protein
-
Column Selection: Choose a HIC column with an appropriate level of hydrophobicity (e.g., Butyl, Phenyl, or Octyl).
-
Buffer Preparation:
-
Binding Buffer (Buffer A): A high salt buffer, e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.
-
Elution Buffer (Buffer B): A low salt buffer, e.g., 20 mM sodium phosphate, pH 7.0.
-
-
Column Equilibration: Equilibrate the column with 5-10 CV of Binding Buffer.
-
Sample Preparation and Loading: Add salt to the sample to match the concentration in the Binding Buffer and load it onto the column.
-
Washing: Wash the column with 5-10 CV of Binding Buffer.
-
Elution: Elute the bound proteins using a reverse salt gradient (e.g., 100-0% Buffer A over 20 CV).
-
Fraction Collection and Analysis: Collect fractions and analyze them by UV absorbance at 280 nm and SDS-PAGE.
-
Pooling: Pool the fractions containing the purified PEGylated protein.
Caption: Hydrophobic Interaction Chromatography workflow.
Conclusion
The purification of PEGylated proteins is a multi-step process that requires careful optimization of chromatographic techniques. IEX, SEC, and HIC are powerful tools that, when used in combination, can effectively separate the desired PEGylated product from a complex reaction mixture, leading to a final product with high purity and yield suitable for therapeutic applications. The choice of purification strategy should be tailored to the specific properties of the protein and the PEG conjugate.
References
Synthesis of Fluorescently Labeled Peptides Using Fmoc-PEG9-NHS Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific fluorescent labeling of peptides is a critical technique in biomedical research and drug development. It allows for the sensitive detection and quantification of peptides in various applications, including fluorescence microscopy, flow cytometry, and in vivo imaging. This document provides detailed protocols for the synthesis of fluorescently labeled peptides utilizing an Fmoc-protected polyethylene glycol (PEG) linker with an N-hydroxysuccinimide (NHS) ester reactive group (Fmoc-PEG9-NHS ester). The inclusion of a PEG linker enhances the solubility and bioavailability of the labeled peptide.[]
The fundamental principle of this method involves the reaction of the amine-reactive NHS ester with primary amino groups on a peptide, such as the N-terminal alpha-amine or the epsilon-amine of a lysine residue, to form a stable amide bond.[2][3] This process can be performed either while the peptide is still attached to the solid-phase synthesis resin (on-resin labeling) or after the peptide has been cleaved and purified (in-solution labeling).
Core Principles
The synthesis and labeling process can be broken down into three main stages:
-
Solid-Phase Peptide Synthesis (SPPS): The peptide backbone is assembled on a solid support using standard fluorenylmethyloxycarbonyl (Fmoc) chemistry.[4][5]
-
Fluorescent Labeling: The this compound is introduced to react with a primary amine on the peptide.
-
Purification and Characterization: The final labeled peptide is cleaved from the resin, purified using high-performance liquid chromatography (HPLC), and its identity is confirmed by mass spectrometry.
Experimental Workflows
On-Resin Labeling Workflow
References
Troubleshooting & Optimization
Technical Support Center: Optimizing NHS Ester Reactions
Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to help overcome common challenges and improve the efficiency of your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for NHS ester reactions?
The optimal pH for reacting NHS esters with primary amines is a critical factor and is typically in the range of 8.3 to 8.5.[1][2][3] This pH strikes a balance between ensuring the primary amine groups on proteins (e.g., the ε-amino group of lysine and the N-terminus) are sufficiently deprotonated to be nucleophilic and minimizing the hydrolysis of the NHS ester.[4][5] At a lower pH, the amine groups are protonated and thus unreactive. Conversely, at a higher pH (above 8.5-9.0), the rate of NHS ester hydrolysis significantly increases, which competes with the desired conjugation reaction and can lead to lower yields. Some protocols suggest a broader pH range of 7.2 to 9, but this may require longer incubation times due to a slower reaction rate.
Q2: Which buffers are compatible with NHS ester reactions, and which should be avoided?
It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester, thereby reducing conjugation efficiency.
Table 1: Compatible and Incompatible Buffers for NHS Ester Reactions
| Compatible Buffers (Amine-Free) | Incompatible Buffers (Contain Primary Amines) |
| Phosphate-Buffered Saline (PBS) | Tris (Tris-HCl) |
| Sodium Bicarbonate Buffer | Glycine |
| HEPES Buffer | Ammonium Ions |
| Borate Buffer |
If your protein of interest is in an incompatible buffer, a buffer exchange step using dialysis or gel filtration is necessary before initiating the conjugation reaction.
Q3: How should I prepare and store NHS ester reagents?
NHS esters are highly sensitive to moisture and should be stored in a desiccated environment at -20°C. To prevent condensation, always allow the reagent vial to equilibrate to room temperature before opening. For water-insoluble NHS esters, it is recommended to dissolve them in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. It is best to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.
Q4: What is the primary side reaction that competes with the desired conjugation?
The primary competing reaction is the hydrolysis of the NHS ester by water. This reaction becomes more significant at a higher pH and in dilute protein solutions. Hydrolysis results in an unreactive carboxylic acid and reduces the efficiency of the desired labeling.
Table 2: Effect of pH on the Half-life of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
This data highlights the importance of performing the conjugation reaction promptly after preparing the aqueous NHS ester solution.
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
This is a common issue that can often be traced back to reaction conditions or reagent quality.
Table 3: Troubleshooting Low Conjugation Yield
| Potential Cause | Recommended Action |
| NHS ester has hydrolyzed | Ensure proper storage and handling of the NHS ester to prevent moisture contamination. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use. You can test the reactivity of your NHS ester by measuring the release of NHS at 260 nm after intentional hydrolysis with a strong base. |
| Incorrect buffer pH | Verify that the reaction buffer pH is within the optimal range of 8.3-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis. |
| Presence of primary amines in the buffer | Ensure you are using an amine-free buffer such as PBS, sodium bicarbonate, HEPES, or borate. If necessary, perform a buffer exchange. |
| Low protein concentration | The rate of hydrolysis is a more significant competitor in dilute protein solutions. Increase the protein concentration if possible (1-10 mg/mL is recommended). |
| Insufficient molar excess of NHS ester | A common starting point for mono-labeling is an 8- to 20-fold molar excess of the NHS ester to the protein. This should be optimized for your specific protein and desired degree of labeling. |
Issue 2: Protein Precipitation During or After the Reaction
Precipitation of your protein can significantly reduce your yield and indicate issues with protein stability or the conjugation process itself.
Table 4: Troubleshooting Protein Precipitation
| Potential Cause | Recommended Action |
| High degree of labeling | Over-modification of a protein can alter its solubility and lead to aggregation. Perform small-scale pilot reactions with varying molar ratios of the NHS ester to determine the optimal condition that maintains protein solubility. |
| Use of a hydrophobic NHS ester | Conjugating a very hydrophobic molecule to your protein can decrease the overall solubility of the conjugate. Consider using a PEGylated (polyethylene glycol) version of the NHS ester to increase the hydrophilicity of the final product. |
| Suboptimal buffer conditions | Ensure the buffer conditions (pH, ionic strength) are optimal for your protein's stability throughout the reaction and purification process. |
| Presence of organic solvent | If dissolving the NHS ester in DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%, as higher concentrations can denature some proteins. |
Experimental Protocols
Protocol 1: General Protein Labeling with an NHS Ester
This protocol provides a general procedure for labeling a protein with a molecule functionalized with an NHS ester.
Materials:
-
Protein of interest
-
NHS ester of the label
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Prepare the Protein Solution: Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amine-containing substances.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Perform the Conjugation Reaction: Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring or vortexing. The optimal molar ratio may need to be determined empirically.
-
Incubate: Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight on ice.
-
Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.
-
Purify the Conjugate: Remove unreacted label and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
Visualizations
Caption: Competing reaction pathways for NHS esters.
Caption: General experimental workflow for NHS ester bioconjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
side reactions of Fmoc-PEG9-NHS ester and how to avoid them
Welcome to the Technical Support Center for Fmoc-PEG9-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker.[1][2] It consists of three key components:
-
Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for the amine.[3][4]
-
PEG9 (Polyethylene Glycol): A nine-unit polyethylene glycol spacer that increases hydrophilicity and provides a flexible linker arm.
-
NHS ester (N-hydroxysuccinimide ester): An amine-reactive functional group that forms stable amide bonds with primary amines.[5]
This reagent is commonly used for the modification of peptides, proteins, and other biomolecules to improve their pharmacokinetic properties, such as solubility and in vivo stability. The Fmoc group allows for subsequent, orthogonal deprotection and further modification of the amine.
Q2: What are the most common side reactions associated with the NHS ester moiety?
The primary side reaction is the hydrolysis of the NHS ester in the presence of water, which results in a non-reactive carboxylic acid and reduces conjugation efficiency. The rate of hydrolysis is highly dependent on the pH of the reaction buffer.
Other potential side reactions include reactions with other nucleophilic groups on a protein, although these are generally less favorable than the reaction with primary amines. These include:
-
Hydroxyl groups: Serine, threonine, and tyrosine residues.
-
Sulfhydryl groups: Cysteine residues.
-
Imidazole groups: Histidine residues.
Q3: What are the common side reactions associated with the Fmoc protecting group?
Side reactions involving the Fmoc group typically occur during its removal (deprotection), which is usually performed after the NHS ester conjugation. Common side reactions include:
-
Aspartimide Formation: This can occur in peptide sequences containing aspartic acid, leading to a cyclic imide that can result in a mixture of α- and β-peptides.
-
Diketopiperazine Formation: This is more prevalent in dipeptides, especially those containing proline, and can lead to cleavage of the dipeptide from the molecule.
-
Racemization: The basic conditions used for Fmoc deprotection can sometimes lead to the racemization of amino acids.
-
Premature Deprotection: The Fmoc group is sensitive to basic conditions. The recommended pH range for NHS ester conjugation (pH 7.2-8.5) can potentially lead to some premature removal of the Fmoc group, especially with prolonged reaction times.
Q4: Which buffers should I use for my conjugation reaction?
It is critical to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, borate, or bicarbonate buffers.
-
Buffers to Avoid: Tris, glycine, and any other buffers containing primary amines.
The optimal pH for the reaction is a balance between maximizing the reactivity of the primary amines on your target molecule and minimizing the hydrolysis of the NHS ester. A pH range of 7.2-8.5 is generally recommended.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Low Conjugation Yield
Possible Causes:
-
Hydrolysis of this compound: The reagent is moisture-sensitive and can hydrolyze if not stored and handled properly.
-
Incorrect buffer pH: A pH that is too low will result in protonated (less reactive) primary amines on your target molecule.
-
Presence of primary amines in the buffer: Competing amines will react with the NHS ester.
-
Low concentration of reactants: Dilute solutions can favor hydrolysis over the desired conjugation reaction.
-
Inaccessible primary amines on the target molecule: Steric hindrance may prevent the reagent from reaching the primary amines.
Solutions:
| Solution | Detailed Recommendation |
| Proper Reagent Handling | Store this compound at -20°C with a desiccant. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare solutions immediately before use and avoid repeated freeze-thaw cycles. |
| Optimize Reaction pH | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. |
| Use Amine-Free Buffers | Perform a buffer exchange via dialysis or desalting column if your sample is in a buffer containing primary amines. |
| Increase Reactant Concentration | If possible, increase the concentration of your target molecule to favor the bimolecular conjugation reaction. |
| Use a Longer Spacer Arm | If steric hindrance is suspected, consider using a PEG linker with a longer chain. |
Issue 2: Premature Fmoc Deprotection
Possible Cause:
-
The slightly basic conditions (pH 7.2-8.5) required for the NHS ester reaction can lead to the slow removal of the Fmoc group, especially with extended reaction times.
Solutions:
| Solution | Detailed Recommendation |
| Optimize Reaction Time and Temperature | Keep the reaction time as short as possible while still allowing for sufficient conjugation. Performing the reaction at a lower temperature (e.g., 4°C) for a longer period can help to minimize premature deprotection. |
| Monitor Reaction Progress | Use analytical techniques like HPLC or mass spectrometry to monitor the progress of the reaction and determine the optimal time to stop it. |
Issue 3: Unwanted Side Products
Possible Causes:
-
Reaction with other nucleophiles: At higher pH values, the NHS ester may react with other nucleophilic groups on your protein.
-
Side reactions during Fmoc deprotection: If you are proceeding with Fmoc deprotection after conjugation, side reactions like aspartimide formation can occur.
Solutions:
| Solution | Detailed Recommendation |
| Fine-tune Reaction pH | Lowering the pH towards 7.2 can help to reduce reactions with less nucleophilic groups like hydroxyls. |
| Optimize Fmoc Deprotection Conditions | If performing Fmoc deprotection, use recommended protocols to minimize side reactions. For example, adding HOBt to the piperidine solution can reduce aspartimide formation. |
Quantitative Data
The following tables summarize key quantitative data related to the side reactions of the NHS ester moiety.
Table 1: Half-life of NHS Esters at Different pH Values
| pH | Half-life |
| 7.0 | Several hours |
| 8.0 | ~1-2 hours |
| 8.5 | ~30-60 minutes |
| 9.0 | ~10-20 minutes |
This data illustrates the increased rate of hydrolysis of the NHS ester at higher pH values.
Table 2: Comparison of Amidation vs. Hydrolysis Rates
| pH | Relative Rate of Amidation | Relative Rate of Hydrolysis |
| 7.5 | Moderate | Low |
| 8.0 | High | Moderate |
| 8.5 | Very High | High |
This table shows that while hydrolysis increases with pH, the desired amidation reaction is more significantly accelerated, leading to a higher yield of the conjugate at an optimal pH.
Experimental Protocols
General Protocol for Protein Conjugation with this compound
-
Buffer Preparation: Prepare an amine-free buffer, such as 0.1 M phosphate buffer with 0.15 M NaCl, at a pH of 7.2-8.5.
-
Protein Preparation: Dissolve the protein to be conjugated in the prepared buffer at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange.
-
This compound Solution Preparation: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as DMSO or DMF.
-
Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The optimal time may need to be determined empirically.
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as 1 M Tris-HCl, pH 7.5, to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
Purification: Remove the unreacted reagent and byproducts by size-exclusion chromatography or dialysis.
General Protocol for Fmoc Deprotection
-
Deprotection Solution: Prepare a solution of 20% piperidine in DMF.
-
Reaction: Treat the Fmoc-conjugated molecule with the deprotection solution.
-
Incubation: Incubate at room temperature for 10-30 minutes.
-
Purification: Purify the deprotected product to remove piperidine and the dibenzofulvene-piperidine adduct.
Visualizations
Caption: Desired reaction pathway of this compound with a target protein and competing side reactions.
Caption: Troubleshooting decision tree for low conjugation yield with this compound.
References
- 1. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 3. chempep.com [chempep.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. connectsci.au [connectsci.au]
Technical Support Center: Purification of PEGylated Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the purification of PEGylated compounds. Below you will find troubleshooting guidance and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of PEGylated compounds, providing potential causes and solutions.
Issue 1: Poor Separation of PEGylated Product from Unmodified Protein
-
Symptom: Co-elution or overlapping peaks of the PEGylated conjugate and the native protein during chromatographic analysis.
-
Possible Causes & Solutions:
-
Inappropriate Chromatographic Method: The chosen method may not provide sufficient resolution.
-
Solution: Ion-exchange chromatography (IEX) is often effective for separating species based on the extent of PEGylation, as the PEG chains can shield the protein's surface charges.[1][2][3] Size-exclusion chromatography (SEC) can also be used, but a significant difference in molecular weight (at least two-fold) between the native and PEGylated protein is often required for efficient separation.[4]
-
-
Suboptimal Elution Conditions: The gradient or mobile phase composition may not be ideal.
-
Solution: For IEX, optimize the salt gradient to improve the separation of species with small charge differences.[5] For reversed-phase chromatography (RPC), adjusting the organic solvent gradient can enhance the resolution of positional isomers.
-
-
Low Degree of PEGylation: A low degree of PEGylation results in minimal changes to the physicochemical properties of the protein, making separation difficult.
-
Solution: Re-evaluate the PEGylation reaction conditions (e.g., pH, temperature, PEG-to-protein ratio) to increase the efficiency of the conjugation.
-
-
Issue 2: Presence of Aggregates in the Purified Product
-
Symptom: High molecular weight species are observed during SEC analysis.
-
Possible Causes & Solutions:
-
PEG-mediated Aggregation: The PEGylation process itself can sometimes induce aggregation.
-
Solution: Size-exclusion chromatography is the preferred method for removing aggregates. Optimize the mobile phase with additives like arginine or a non-ionic surfactant to minimize non-specific interactions that can lead to aggregation.
-
-
Instability of the Conjugate: The purified PEGylated protein may be unstable under the storage or analysis conditions.
-
Solution: Investigate the stability of the conjugate at different pH values, temperatures, and buffer compositions to identify optimal storage conditions.
-
-
Issue 3: Low Recovery of the PEGylated Compound
-
Symptom: The final yield of the purified PEGylated product is significantly lower than expected.
-
Possible Causes & Solutions:
-
Non-specific Binding: The PEGylated compound may be binding irreversibly to the chromatography resin or membrane.
-
Solution: Pre-condition membranes according to the manufacturer's instructions. For chromatography, consider using a different stationary phase or modifying the mobile phase with a higher ionic strength to reduce non-specific interactions.
-
-
Precipitation on the Column: The compound may be precipitating on the column due to the mobile phase composition.
-
Solution: Ensure the solubility of the conjugate in the mobile phase throughout the elution process. This may require adjusting the pH or adding solubilizing agents.
-
-
Issue 4: Difficulty in Separating Positional Isomers
-
Symptom: Multiple peaks are observed for the mono-PEGylated species, indicating the presence of isomers that are difficult to separate.
-
Possible Causes & Solutions:
-
Slight Physicochemical Differences: Positional isomers often have very similar sizes and overall charges, making them challenging to separate.
-
Solution: Reversed-phase chromatography (RPC) and ion-exchange chromatography (IEX) at an analytical scale can often resolve positional isomers. Capillary electrophoresis is another powerful technique for separating both by the extent of PEGylation and positional isomerism.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is the purification of PEGylated compounds so challenging?
The purification of PEGylated compounds is challenging due to the heterogeneity of the reaction mixture, which can contain the desired PEGylated product, unreacted protein, excess PEG reagent, and various PEGylated species (e.g., mono-, di-, multi-PEGylated) and their positional isomers. The attached PEG chain can mask the protein's native physicochemical properties, making separation based on charge or hydrophobicity less effective.
Q2: What are the most common chromatographic techniques for purifying PEGylated proteins?
The most common techniques are size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), reversed-phase chromatography (RPC), and hydrophobic interaction chromatography (HIC).
Q3: How does PEGylation affect the behavior of a protein in different chromatography modes?
-
SEC: PEGylation increases the hydrodynamic radius of the protein, causing it to elute earlier than the unmodified protein.
-
IEX: The PEG chain can shield the surface charges of the protein, leading to weaker binding to the IEX resin and earlier elution.
-
RPC & HIC: PEGylation can alter the hydrophobicity of the protein, which can be exploited for separation.
Q4: How can I remove unreacted PEG from my purified product?
Size-exclusion chromatography (SEC) and ultrafiltration are effective methods for removing unreacted PEG, which has a significantly lower molecular weight than the PEGylated protein.
Q5: What are some potential impurities in PEG reagents that could affect my results?
PEG reagents can contain impurities such as peroxides and formaldehydes, which can arise from auto-oxidation. These impurities can lead to protein degradation and aggregation, so using high-purity PEG reagents is crucial.
Comparison of HPLC Methods for PEGylated Protein Analysis
| Technique | Principle | Advantages | Limitations | Primary Application |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Effective for removing aggregates and unreacted PEG. | Limited resolution for species with similar sizes, such as positional isomers. | Purity assessment and analysis of aggregates. |
| Ion-Exchange Chromatography (IEX) | Separation based on net surface charge. | Can separate based on the degree of PEGylation. | Effectiveness diminishes with a higher degree of PEGylation due to charge shielding. | Separation of mono-, di-, and multi-PEGylated species. |
| Reversed-Phase Chromatography (RPC) | Separation based on hydrophobicity. | High resolution, capable of separating positional isomers. | Can lead to protein denaturation; recovery may be low. | High-resolution analysis of isoforms and positional isomers. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity under non-denaturing conditions. | Orthogonal to other methods, useful in multi-step purification. | Generally less effective for separating PEGylated species compared to other methods. | An intermediate purification step. |
Experimental Protocols
1. SEC-HPLC Protocol for Purity Assessment
This protocol provides a general framework for analyzing the purity of a PEGylated protein sample and detecting aggregates.
-
Column: A suitable SEC column for protein separations (e.g., Zenix SEC-150, 3 µm, 150 Å, 7.8 x 300 mm).
-
Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detector: UV at 214 nm or 280 nm.
-
Injection Volume: 20 µL.
-
Sample Concentration: 2.0 mg/mL.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample.
-
Monitor the elution profile. Higher molecular weight species (aggregates) will elute first, followed by the PEGylated protein, and then the native protein.
-
2. IEX-HPLC Protocol for Separation of PEGylated Species
This protocol is designed to separate proteins based on their degree of PEGylation.
-
Column: A suitable ion-exchange column (e.g., strong cation or anion exchanger, depending on the protein's pI).
-
Mobile Phase A: 20 mM MES, pH 6.0 (example for cation exchange).
-
Mobile Phase B: Mobile Phase A + 1 M NaCl.
-
Gradient: A linear gradient from 0% to 100% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detector: UV at 280 nm.
-
Procedure:
-
Equilibrate the column with Mobile Phase A.
-
Inject the sample.
-
Apply the salt gradient to elute the bound proteins. Species with a higher degree of PEGylation will likely elute earlier due to charge shielding.
-
Visualizations
Caption: A general workflow for the purification of PEGylated proteins.
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification of pegylated proteins. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies [frontiersin.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Fmoc-PEG9-NHS Ester Bioconjugation
Welcome to the technical support center for Fmoc-PEG9-NHS ester bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for successful conjugation experiments. Here you will find frequently asked questions (FAQs) and troubleshooting advice to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
The optimal pH range for the reaction of an NHS ester with a primary amine (e.g., the side chain of a lysine residue or the N-terminus of a protein) is between 7.2 and 8.5.[1] Within this range, the target amine groups are sufficiently deprotonated to be effective nucleophiles, while the rate of hydrolysis of the NHS ester remains manageable. A pH below 7.2 will result in a higher proportion of protonated, unreactive amines, leading to lower conjugation efficiency. Conversely, a pH above 8.5 significantly accelerates the hydrolysis of the NHS ester, which competes with the desired conjugation reaction.[1] For many applications, a pH of 8.3-8.5 is considered an ideal balance.[2][3]
Q2: Which buffers are compatible with this bioconjugation reaction?
It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.
-
Recommended Buffers: Phosphate-buffered saline (PBS), borate buffer, and HEPES buffer are all suitable choices.[1]
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will quench the reaction. If your biomolecule is in an incompatible buffer, a buffer exchange step using dialysis or a desalting column is necessary prior to initiating the conjugation.
Q3: How should I prepare and handle the this compound reagent?
This compound is sensitive to moisture. It should be stored at -20°C in a desiccated environment. Before opening the vial, it is essential to allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the reagent. For use, the reagent should be dissolved in a fresh, anhydrous, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before it is added to the aqueous reaction mixture. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for a limited time, but fresh preparations are always recommended for optimal reactivity.
Q4: What is the primary competing side reaction, and how can I minimize it?
The primary competing side reaction is the hydrolysis of the NHS ester, which converts the reactive ester into a non-reactive carboxylic acid, thereby reducing the conjugation yield. The rate of hydrolysis is highly dependent on the pH and temperature of the reaction.
To minimize hydrolysis:
-
Maintain the reaction pH within the optimal range of 7.2-8.5.
-
Prepare the NHS ester solution immediately before use.
-
Avoid unnecessarily long reaction times.
-
If possible, work with a higher concentration of the target biomolecule to favor the bimolecular conjugation reaction over the unimolecular hydrolysis.
Q5: When and how should the Fmoc protecting group be removed?
The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group. It is typically removed after the NHS ester has reacted with the target biomolecule. Attempting to remove it beforehand would expose a primary amine on the PEG linker itself, which could then self-react or polymerize.
The standard method for Fmoc deprotection involves treating the conjugated molecule with a solution of piperidine in an organic solvent like DMF (typically 20% v/v). This reaction is generally rapid.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of this compound: The reagent was inactivated by moisture before or during the reaction. | Ensure the reagent is properly stored and handled. Always allow the vial to reach room temperature before opening. Prepare a fresh solution in anhydrous DMSO or DMF immediately before use. |
| Incorrect Buffer Composition: The reaction buffer contains primary amines (e.g., Tris, glycine). | Perform a buffer exchange into an amine-free buffer such as PBS, HEPES, or borate buffer prior to conjugation. | |
| Suboptimal Reaction pH: The pH is too low, resulting in protonated and unreactive amines on the target molecule. | Verify that the pH of the reaction buffer is within the optimal 7.2-8.5 range. Adjust if necessary. | |
| Inaccessible Amine Groups: The target primary amines on the biomolecule are sterically hindered or buried within its three-dimensional structure. | Consider using a longer PEG linker to overcome steric hindrance. In some cases, partial denaturation of the protein (if its native conformation is not required for the final application) may expose more reactive sites. | |
| Low Biomolecule Concentration: Dilute solutions favor the competing hydrolysis reaction. | If possible, increase the concentration of your target biomolecule in the reaction mixture. | |
| Precipitation of the Conjugate | Change in Physicochemical Properties: The addition of the relatively hydrophobic Fmoc-PEG group can alter the solubility of the biomolecule. | Consider using a PEGylated NHS ester with a longer, more hydrophilic PEG chain if solubility is a concern. Optimize the buffer conditions, potentially including solubility-enhancing additives if they are compatible with the reaction. |
| Incomplete Fmoc Deprotection | Insufficient Deprotection Reagent or Time: The deprotection reaction did not go to completion. | Ensure you are using a sufficient excess of the piperidine solution and allow for adequate reaction time. You may need to optimize the deprotection time for your specific conjugate. |
| Poor Solubility During Deprotection: The conjugate may have limited solubility in the deprotection solution (e.g., 20% piperidine in DMF). | Ensure the conjugate is fully solubilized. You may need to adjust the solvent system for the deprotection step, ensuring it is compatible with both your conjugate and the base. |
Quantitative Data Summary
The stability of the NHS ester is critically dependent on the pH of the aqueous buffer. The table below summarizes the half-life of a typical NHS ester at various pH values and temperatures.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | 10 minutes |
Experimental Protocols
Protocol 1: General this compound Conjugation to a Protein
This protocol provides a general workflow for the conjugation of this compound to a protein containing reactive primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.5)
-
This compound
-
Anhydrous, amine-free DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Methodology:
-
Preparation of Protein: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in an amine-free buffer. If necessary, perform a buffer exchange.
-
Preparation of Reagent: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid denaturation of the protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The optimal time may need to be determined empirically.
-
Quenching: (Optional) Add quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for an additional 15 minutes.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis, equilibrating with a suitable buffer for your downstream application.
-
Analysis: Characterize the resulting conjugate using techniques such as SDS-PAGE (to observe the increase in molecular weight), UV-Vis spectroscopy, and mass spectrometry to confirm successful conjugation.
Protocol 2: Fmoc Deprotection of the PEGylated Protein
Materials:
-
Fmoc-PEGylated protein conjugate
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Purification column (e.g., desalting or size-exclusion chromatography)
Methodology:
-
Solvent Exchange: If the purified conjugate from Protocol 1 is in an aqueous buffer, it may need to be lyophilized or transferred into a solvent compatible with the deprotection solution.
-
Deprotection Reaction: Dissolve the Fmoc-PEGylated conjugate in a minimal amount of DMF and add the 20% piperidine/DMF solution.
-
Incubation: Allow the reaction to proceed at room temperature for 10-30 minutes.
-
Purification: Remove the piperidine and the dibenzofulvene-piperidine adduct by purification, for example, using a desalting column equilibrated with the desired final buffer.
-
Analysis: Confirm the removal of the Fmoc group by UV-Vis spectroscopy (disappearance of the Fmoc absorbance peaks around 265, 290, and 301 nm) or mass spectrometry (decrease in molecular weight corresponding to the mass of the Fmoc group).
Visualizations
Caption: Reaction pathway for this compound conjugation.
Caption: Troubleshooting workflow for low conjugation yield.
References
Technical Support Center: Optimizing NHS Ester Bioconjugation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of N-hydroxysuccinimide (NHS) esters during bioconjugation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is NHS ester hydrolysis and why is it a problem?
N-hydroxysuccinimide (NHS) ester hydrolysis is a chemical reaction where the NHS ester reacts with water, leading to the cleavage of the ester bond. This results in an inactive carboxylic acid and free N-hydroxysuccinimide (NHS). This is a significant issue because it is a competing reaction to the desired aminolysis (conjugation) reaction, where the NHS ester should be reacting with a primary amine on the target biomolecule (e.g., a lysine residue on a protein).[1] Once hydrolyzed, the reagent is no longer capable of conjugating to the target molecule, which can significantly decrease the yield of the final labeled product.[1]
Q2: What are the primary factors that influence the rate of NHS ester hydrolysis?
The stability of an NHS ester in an aqueous solution is primarily influenced by the following factors:
-
pH: The rate of hydrolysis increases significantly with an increase in pH.[1][2][3]
-
Temperature: Higher temperatures accelerate the rate of both the desired conjugation reaction and the competing hydrolysis reaction.
-
Buffer Composition: The presence of nucleophiles, other than the target primary amines, can compete with the desired reaction.
Q3: What is the optimal pH for conducting an NHS ester conjugation reaction?
The optimal pH range for reacting NHS esters with primary amines is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as an ideal starting point.
-
Below pH 7.2: The majority of primary amines on the target molecule will be protonated (-NH3+), rendering them non-nucleophilic and thus, unreactive towards the NHS ester.
-
Above pH 8.5: The rate of hydrolysis of the NHS ester increases dramatically, which can lead to a significant reduction in the conjugation efficiency due to the rapid inactivation of the reagent.
Q4: Which buffers are compatible with NHS ester reactions, and which should be avoided?
Choosing the correct buffer is critical for a successful conjugation reaction.
-
Compatible Buffers: Amine-free buffers are essential. Recommended buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate buffers. A buffer concentration of 0.1 M is generally recommended.
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided in the reaction mixture. These buffers will compete with the target molecule for reaction with the NHS ester, thereby reducing the conjugation efficiency. If your protein or molecule of interest is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before initiating the conjugation reaction. However, Tris or glycine can be useful for quenching the reaction once the desired incubation time has been reached.
Q5: How should I handle and store NHS ester reagents to minimize hydrolysis?
Proper storage and handling are crucial to maintain the reactivity of NHS esters.
-
Storage: NHS esters are highly sensitive to moisture and should be stored in a desiccated environment at -20°C. Before use, the vial should be allowed to equilibrate to room temperature to prevent condensation of moisture onto the reagent.
-
Dissolving the Reagent: For water-insoluble NHS esters, it is recommended to dissolve them in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. It is important to use high-quality, anhydrous solvents.
-
Stock Solutions: It is best to prepare fresh solutions for each experiment. If a stock solution in anhydrous DMSO or DMF is prepared, it can be stored for 1-2 months at -20°C. Avoid repeated freeze-thaw cycles. Aqueous solutions of NHS esters are not stable and should be used immediately.
Q6: My conjugation yield is consistently low. What are the potential causes and how can I troubleshoot this?
Low conjugation yield is a common problem and can be attributed to several factors:
-
NHS Ester Hydrolysis: This is the most common culprit. Review the answers to Q1-Q5 to ensure optimal reaction conditions and proper reagent handling.
-
Suboptimal Molar Ratio: The molar ratio of the NHS ester to the target molecule may need optimization. A 5- to 20-fold molar excess of the NHS ester is a common starting point, but this may need to be adjusted depending on the specific reactants.
-
Low Protein Concentration: The rate of hydrolysis is a more significant competitor in dilute protein solutions. If possible, increasing the concentration of your protein can favor the desired conjugation reaction over hydrolysis. A protein concentration of 1-10 mg/mL is recommended.
-
Inactive Reagent: The NHS ester may have lost its reactivity due to improper storage or handling. You can test the reactivity of your NHS ester by intentionally hydrolyzing it with a strong base and measuring the release of NHS at 260 nm.
Quantitative Data: NHS Ester Stability
The stability of NHS esters is highly dependent on pH and temperature. The following table summarizes the half-life of NHS esters under different conditions. The half-life is the time it takes for 50% of the reactive NHS ester to hydrolyze.
| pH | Temperature (°C) | Half-life of Hydrolysis |
| 7.0 | 0 | 4-5 hours |
| 7.0 | Ambient | ~1 hour |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
Data compiled from multiple sources.
Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
This protocol provides a general guideline for the conjugation of an NHS ester to a protein. The specific amounts and incubation times may require optimization for your particular application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.5)
-
NHS ester reagent
-
Anhydrous, amine-free organic solvent (e.g., DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification equipment (e.g., desalting column, dialysis tubing)
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in a suitable amine-free buffer at a concentration of 1-10 mg/mL.
-
If the protein is in an incompatible buffer, perform a buffer exchange.
-
-
Prepare the NHS Ester Solution:
-
Immediately before use, dissolve the NHS ester in a high-quality, anhydrous organic solvent like DMSO or DMF.
-
-
Perform the Conjugation Reaction:
-
Add a calculated molar excess (e.g., 10-fold) of the dissolved NHS ester to the protein solution.
-
Mix the reaction gently and thoroughly.
-
Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C. The optimal time and temperature should be determined empirically.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add a quenching reagent containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.
-
-
Purify the Conjugate:
-
Remove the excess, unreacted NHS ester and the NHS byproduct from the labeled protein using a desalting column, gel filtration, or dialysis.
-
Visualizations
Caption: Competing pathways for an NHS ester: desired aminolysis vs. undesired hydrolysis.
Caption: Key steps in an experimental workflow to minimize NHS ester hydrolysis.
References
Technical Support Center: Characterization of Fmoc-PEG9-NHS Ester Conjugates by Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to characterizing Fmoc-PEG9-NHS ester conjugates using mass spectrometry. It includes frequently asked questions, detailed experimental protocols, and a troubleshooting guide to address common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a heterobifunctional crosslinker used in bioconjugation and drug development.[1] It consists of three key components:
-
Fmoc (9-fluorenylmethoxycarbonyl): A base-labile protecting group for the terminal amine. It can be removed under mild basic conditions, such as with piperidine.[2][3]
-
PEG9 (Polyethylene Glycol): A hydrophilic spacer arm with nine repeating ethylene glycol units. This PEG chain increases the solubility and reduces non-specific binding of the conjugate.[][5]
-
NHS ester (N-Hydroxysuccinimide ester): An amine-reactive group that forms a stable, covalent amide bond with primary amines (-NH₂) on molecules like proteins, peptides, or amine-modified oligonucleotides.
Q2: What is the molecular weight of this compound?
A2: The molecular weight (MW) of this compound is 804.88 g/mol , and its chemical formula is C₄₀H₅₆N₂O₁₅.
Q3: What are the characteristic mass fragments of this linker in mass spectrometry?
A3: When analyzing conjugates or fragments of the linker, two key ions are typically monitored:
-
A signal at m/z = 179.1 corresponding to the Fmoc group ([C₁₄H₁₁]⁺). Its presence confirms the Fmoc group is intact.
-
A repeating unit signal at m/z = 44.0 or a fragment at m/z = 45.0 ([C₂H₅O]⁺), which is characteristic of the PEG chain.
Q4: Which mass spectrometry ionization technique is best for my conjugate?
A4: The choice of ionization technique depends on the nature of the conjugate.
-
Electrospray Ionization (ESI): This is the most common and suitable method for a wide range of molecules, from small molecule conjugates to large proteins. It is often coupled with Liquid Chromatography (LC-MS) to monitor reaction progress.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): This technique is particularly useful for determining the molecular weight of larger biomolecules like proteins and peptides, and can be effective for analyzing the final purified conjugate.
Q5: How can I confirm successful conjugation to my molecule?
A5: Successful conjugation is confirmed by observing a mass shift in your starting material corresponding to the addition of the Fmoc-PEG9- moiety. The expected mass increase will be the mass of the linker minus the mass of the leaving NHS group (115.09 g/mol ), which is 689.79 Da. You should look for an ion corresponding to [M + 689.79], where 'M' is the mass of your starting molecule.
Q6: How do I confirm the complete removal of the Fmoc protecting group?
A6: After the deprotection step (e.g., using piperidine), the complete disappearance of the characteristic Fmoc fragment ion at m/z = 179.1 in the mass spectrum indicates successful and complete removal. The mass of your conjugate will also decrease by the mass of the Fmoc group (222.24 g/mol ).
Experimental Protocols & Workflows
Protocol 1: General Conjugation of this compound to a Protein
This protocol outlines the basic steps for labeling a protein with the this compound.
Materials:
-
Protein sample in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.4)
-
Purification system (e.g., dialysis or gel filtration column)
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of the this compound in anhydrous DMSO or DMF immediately before use. Do not store the stock solution as the NHS ester readily hydrolyzes.
-
Add a 10- to 20-fold molar excess of the dissolved linker solution to your protein solution while gently stirring. The final concentration of organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
(Optional) Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Remove unreacted this compound and byproducts by dialysis or gel filtration.
-
Analyze the purified conjugate using mass spectrometry.
Protocol 2: Sample Preparation for Mass Spectrometry
-
Purified Conjugate: Ensure the sample is purified from unreacted reagents and quenching buffers, as these can interfere with analysis and suppress the signal.
-
Solvent System: Dilute the purified conjugate in a solvent compatible with your MS system. For ESI-LC-MS, a typical solvent is a mixture of acetonitrile and water with 0.1% formic acid.
-
Concentration: Adjust the sample concentration to the optimal range for your instrument, typically in the low micromolar to nanomolar range (e.g., 0.1 - 1 mg/mL).
-
Direct Infusion vs. LC-MS:
-
Direct Infusion: Suitable for a quick mass confirmation of a pure sample.
-
LC-MS: Recommended for analyzing reaction mixtures or samples with potential impurities, as it provides separation prior to mass analysis.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₀H₅₆N₂O₁₅ | |
| Average Molecular Weight | 804.88 g/mol | |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | |
| Protecting Group | 9-fluorenylmethoxycarbonyl (Fmoc) | |
| Reactivity Target | Primary Amines (-NH₂) |
Table 2: Common Adducts and Modifications in Mass Spectrometry
| Mass Shift (Da) | Identity | Common Cause |
| +18.01 | Hydrolysis | Hydrolysis of the NHS ester to a carboxylic acid. |
| +22.99 | Sodium Adduct [M+Na]⁺ | Presence of sodium salts in buffers or glassware. |
| +39.10 | Potassium Adduct [M+K]⁺ | Presence of potassium salts (e.g., in PBS). |
| +41.02 | Acetonitrile Adduct [M+ACN+H]⁺ | Mobile phase component in LC-MS. |
| +96.00 | Trifluoroacetylation | Residual Trifluoroacetic Acid (TFA) from purification steps. |
| -222.24 | Fmoc Deprotection | Successful or unintentional removal of the Fmoc group. |
Troubleshooting Guide
This guide addresses common issues observed during the mass spectrometry analysis of this compound conjugates.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No conjugate mass is observed; only the starting material is present. | 1. Inefficient Reaction: Incorrect pH, insufficient molar excess of the linker, or inactive (hydrolyzed) reagent. 2. Wrong Buffer: Buffer contains primary amines (e.g., Tris, glycine) which compete with the target molecule. | 1. Optimize Reaction: Ensure the reaction buffer pH is between 7.2 and 8.5. Increase the molar excess of the this compound. 2. Use Fresh Reagent: Always dissolve the NHS ester in anhydrous solvent immediately before use. 3. Change Buffer: Switch to an amine-free buffer like PBS or borate buffer. |
| A peak corresponding to the hydrolyzed linker is observed. | NHS Ester Hydrolysis: The reagent was exposed to moisture before or during the reaction. | Use anhydrous solvents for reconstitution. Equilibrate the reagent vial to room temperature before opening to prevent condensation. Prepare the solution just before the experiment. |
| The observed mass is 22 Da higher than expected. | Sodium Adduct Formation: Presence of sodium ions in the sample. | This is very common in ESI-MS. It can be used for confirmation. If problematic, improve desalting/purification steps. |
| After Fmoc deprotection, a peak at m/z 179.1 is still present. | Incomplete Deprotection: The deprotection reaction time was too short or the reagent (e.g., piperidine) was degraded. | Increase the incubation time for the deprotection step. Use fresh deprotection reagent. Monitor the reaction by LC-MS until the Fmoc-protected species is no longer observed. |
| The spectrum shows multiple peaks, indicating multiple conjugations. | High Molar Excess of Linker: Too much linker was used, causing it to react with multiple primary amines on the target molecule (e.g., several lysine residues on a protein). | Reduce the molar excess of the this compound in the reaction. Optimize the ratio to favor mono-conjugation. |
| Low signal intensity or signal suppression. | Poor Sample Quality: The sample contains interfering substances like salts, detergents, or residual quenching buffer. Poor Solubility: The final conjugate is not soluble in the MS analysis solvent. | Improve Purification: Perform thorough desalting or purification (e.g., using a Zeba™ Spin Desalting Column or dialysis). Optimize Solvent: Test different solvent systems for MS analysis to improve solubility and ionization. |
References
Validation & Comparative
A Comparative Guide to Validating the Conjugation Site of Fmoc-PEG9-NHS Ester
For researchers, scientists, and drug development professionals, the precise covalent attachment of polyethylene glycol (PEG) to a biomolecule is critical for enhancing its therapeutic properties. Fmoc-PEG9-NHS ester is a valuable reagent for this purpose, offering a nine-unit PEG spacer, an amine-reactive N-hydroxysuccinimide (NHS) ester for conjugation, and a fluorenylmethyloxycarbonyl (Fmoc) protected amine for potential further modification. Validating the precise location of this conjugation is paramount for ensuring product homogeneity, efficacy, and safety.
This guide provides a comparative overview of the key analytical techniques for validating the conjugation site of this compound on a peptide or protein. It includes detailed experimental protocols, quantitative data comparisons, and workflow visualizations to aid in the comprehensive characterization of the resulting bioconjugate.
Data Presentation: Comparison of Validation Techniques
The following table summarizes the key quantitative data obtained from the primary analytical methods used to validate the conjugation of this compound to a target peptide.
| Analytical Technique | Parameter | Unconjugated Peptide (Example) | This compound Conjugated Peptide (Expected) | Alternative: Maleimide-PEG Conjugated Peptide (Expected) |
| Mass Spectrometry (MS) | Molecular Weight (Da) | 2000.0 | 2804.9 (2000.0 + 804.9) | 2000.0 + MW of Maleimide-PEG |
| Mass Shift upon Conjugation (Da) | N/A | +804.9 | Dependent on Maleimide-PEG reagent | |
| Reversed-Phase HPLC (RP-HPLC) | Retention Time (minutes) | 15.2 | 18.5 (Increased hydrophobicity from Fmoc group) | Variable, depends on PEG length and linker |
| NMR Spectroscopy (¹H NMR) | Chemical Shift (ppm) | 7.2-8.5 (Aromatic protons of peptide) | 7.3-7.8 (Fmoc aromatic protons), 3.6 (PEG methylene protons) | 6.7 (Maleimide protons), 3.6 (PEG methylene protons) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Conjugation of this compound to a Peptide
Materials:
-
Peptide with a primary amine (e.g., N-terminus or lysine side chain)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Peptide Dissolution: Dissolve the peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL).
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the peptide solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or overnight at 4°C.
-
Quenching: Add quenching buffer to the reaction mixture to a final concentration of 50 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the conjugated peptide from excess reagents and unconjugated peptide using RP-HPLC.
-
Characterization: Lyophilize the purified conjugate and proceed with characterization by MS, HPLC, and NMR.
Protocol 2: Mass Spectrometry Analysis for Conjugation Site Validation
A. Intact Mass Analysis:
-
Sample Preparation: Reconstitute the unconjugated and conjugated peptides in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).
-
MS Acquisition: Analyze the samples by electrospray ionization mass spectrometry (ESI-MS). Acquire spectra in the appropriate mass range to detect both the unconjugated and conjugated species.
-
Data Analysis: Deconvolute the resulting spectra to determine the zero-charge mass of the major species present. The mass of the conjugated peptide should correspond to the mass of the unconjugated peptide plus the mass of the Fmoc-PEG9 moiety (804.88 Da).
B. Peptide Mapping by LC-MS/MS:
-
Sample Preparation:
-
Reduction and Alkylation: Reduce disulfide bonds in the protein/peptide using dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAM). This step is crucial for proteins but may be omitted for simple peptides without disulfide bonds.
-
Enzymatic Digestion: Digest the (reduced and alkylated) protein/peptide with a sequence-specific protease, such as trypsin, which cleaves C-terminal to lysine and arginine residues. The presence of the PEG moiety may hinder digestion at nearby cleavage sites.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptide fragments using RP-HPLC with a gradient of increasing organic solvent.
-
Analyze the eluting peptides by tandem mass spectrometry (MS/MS). The mass spectrometer will isolate peptide precursor ions and fragment them to generate sequence information.
-
-
Data Analysis:
-
Search the MS/MS data against the known sequence of the protein/peptide.
-
Identify peptides that show a mass modification corresponding to the Fmoc-PEG9 moiety.
-
The fragmentation pattern in the MS/MS spectrum will pinpoint the exact amino acid residue where the modification is located.
-
Protocol 3: HPLC Analysis
-
Sample Preparation: Dissolve the unconjugated and conjugated peptides in the initial mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Analysis: Compare the chromatograms of the unconjugated and conjugated peptides. The conjugated peptide is expected to have a longer retention time due to the increased hydrophobicity imparted by the Fmoc group. The purity of the conjugate can also be assessed.
Protocol 4: NMR Spectroscopy Analysis
-
Sample Preparation: Dissolve the lyophilized conjugated peptide in a suitable deuterated solvent (e.g., DMSO-d6 or D2O) to a concentration of 1-5 mM.
-
NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
For more detailed analysis, acquire two-dimensional spectra such as COSY and TOCSY to aid in the assignment of proton resonances.
-
-
Data Analysis:
-
Identify the characteristic aromatic proton signals of the Fmoc group, which typically appear in the range of 7.3-7.8 ppm.
-
Observe the strong, broad signal from the repeating ethylene glycol units of the PEG chain, typically around 3.6 ppm.
-
Compare the spectrum of the conjugated peptide to that of the unconjugated peptide to identify shifts in the amino acid proton signals adjacent to the conjugation site.
-
Mandatory Visualization
A Researcher's Guide to Analytical Methods for Determining PEGylation Efficiency
For researchers, scientists, and drug development professionals, the precise and efficient modification of therapeutic proteins via PEGylation is a cornerstone of modern biopharmaceutical development. The covalent attachment of polyethylene glycol (PEG) chains can significantly enhance a protein's solubility, stability, and in vivo half-life. However, the inherent heterogeneity of the PEGylation reaction necessitates robust analytical methods to accurately determine its efficiency. This guide provides an objective comparison of the key analytical techniques used for this purpose, supported by experimental data and detailed methodologies.
The efficiency of a PEGylation reaction is primarily assessed by determining the degree of PEGylation (the average number of PEG molecules attached to a protein) and the distribution of different PEGylated species (e.g., mono-, di-, multi-PEGylated). Several analytical techniques are employed to characterize these critical quality attributes, each with its own strengths and limitations. The most prominent methods include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Key Analytical Techniques
The selection of an appropriate analytical method depends on various factors, including the specific information required, the characteristics of the PEGylated protein, and the available instrumentation. The following table summarizes the key performance metrics of the most common techniques.
| Analytical Method | Principle | Information Provided | Key Advantages | Key Limitations |
| HPLC (SEC, RP, IEX, HIC) | Separation based on size, hydrophobicity, or charge | Quantification of unreacted protein, free PEG, and different PEGylated species; Purity assessment.[1] | High reproducibility, versatile, and well-established.[] | Can be time-consuming, and resolution may be limited for complex mixtures.[] |
| Mass Spectrometry (MALDI-TOF, ESI-MS, LC-MS) | Measurement of mass-to-charge ratio | Determination of the degree of PEGylation, identification of PEGylation sites, and characterization of heterogeneity.[3][4] | High sensitivity and accuracy, provides detailed molecular weight information. | Can be complex to interpret for polydisperse PEGs, and quantification can be challenging. |
| Capillary Electrophoresis (CE, cIEF, SDS-CGE) | Separation based on charge-to-size ratio in an electric field | High-resolution separation of PEGylated isoforms and charge variants. | High separation efficiency, minimal sample consumption. | Reproducibility can be a challenge, and it is less suitable for preparative scale. |
| NMR Spectroscopy (¹H NMR) | Measurement of the magnetic properties of atomic nuclei | Absolute and quantitative determination of the degree of PEGylation. | Non-destructive, provides detailed structural information, and is highly quantitative. | Lower sensitivity compared to MS, and can be complex for very large proteins. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation of these analytical techniques. Below are representative protocols for each of the discussed methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a PEGylation reaction mixture. Different modes of HPLC can be employed depending on the specific separation required.
1. Size-Exclusion Chromatography (SEC-HPLC) for Purity Assessment
This method separates molecules based on their hydrodynamic volume and is effective for analyzing aggregation and removing unreacted PEG.
-
Column: A silica-based column with a pore size appropriate for the size range of the protein and its PEGylated forms (e.g., 300 Å).
-
Mobile Phase: A buffer that minimizes non-specific interactions, such as 150 mM sodium phosphate, pH 7.0.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm for the protein and a refractive index (RI) or charged aerosol detector (CAD) for the PEG, which lacks a strong chromophore.
-
Sample Preparation: The PEGylated protein sample is diluted in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Data Analysis: The chromatogram will display peaks corresponding to the unreacted protein, the PEGylated conjugate, and any aggregates. The relative amounts of each species can be determined from the peak areas.
2. Reversed-Phase HPLC (RP-HPLC) for Isomer Separation
RP-HPLC separates molecules based on their hydrophobicity and can be used to resolve positional isomers of PEGylated proteins.
-
Column: A C4 or C8 column is often suitable for protein separations.
-
Mobile Phase: A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous phase containing an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1% TFA).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 280 nm.
-
Sample Preparation: The sample is dissolved in the initial mobile phase.
-
Data Analysis: Different PEGylated isomers will elute at different retention times based on their hydrophobicity.
Mass Spectrometry (MS)
MS is a highly sensitive technique that provides direct information about the molecular weight of the PEGylated protein, allowing for the determination of the degree of PEGylation.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS
-
Matrix Selection: A suitable matrix, such as sinapinic acid (for larger proteins) or α-cyano-4-hydroxycinnamic acid (CHCA), is chosen.
-
Sample Preparation: The PEGylated protein sample is mixed with the matrix solution and spotted onto a MALDI target plate. The solvent is allowed to evaporate, co-crystallizing the sample with the matrix.
-
Instrumental Analysis: The target plate is inserted into the mass spectrometer. The sample is irradiated with a laser, causing desorption and ionization. The mass-to-charge ratio of the ions is determined by their time of flight to the detector.
-
Data Analysis: The resulting mass spectrum will show a distribution of peaks corresponding to the un-PEGylated protein and the protein with one, two, or more PEG chains attached. The degree of PEGylation is determined by the mass difference between the peaks.
Capillary Electrophoresis (CE)
CE offers high-resolution separation of PEGylated species based on their charge and size.
Capillary Zone Electrophoresis (CZE)
-
Capillary: A fused-silica capillary.
-
Buffer: The choice of buffer is critical for achieving good resolution. Buffers containing additives like glycine can improve peak symmetry.
-
Voltage: A high voltage (e.g., 15-30 kV) is applied across the capillary.
-
Detection: On-column UV detection at 200 or 214 nm.
-
Sample Injection: The sample is introduced into the capillary by hydrodynamic or electrokinetic injection.
-
Data Analysis: The electropherogram will show peaks corresponding to the native protein and different PEGylated species, separated based on their electrophoretic mobility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful quantitative method for determining the degree of PEGylation without the need for standards of the PEGylated protein.
-
Sample Preparation: A known amount of the lyophilized PEGylated protein is dissolved in a known volume of deuterium oxide (D₂O). An internal standard with a known concentration (e.g., dimethyl sulfoxide - DMSO) is added.
-
Data Acquisition: A ¹H NMR spectrum is acquired.
-
Data Analysis:
-
Integrate the characteristic signal of the PEG repeating unit (a sharp singlet around 3.65 ppm).
-
Integrate a well-resolved signal from the protein (e.g., aromatic protons between 6.5 and 8.0 ppm).
-
Integrate the signal from the internal standard.
-
The degree of PEGylation is calculated by comparing the integral of the PEG signal to the integral of a protein signal, taking into account the number of protons each signal represents.
-
Visualizing the Process and Method Selection
To better understand the context of these analytical methods, the following diagrams illustrate a typical PEGylation workflow and the logical relationships between the different analytical techniques.
Caption: A diagram illustrating the general workflow of a PEGylation experiment.
Caption: A diagram comparing the logical relationships between different analytical methods.
Conclusion
The characterization of PEGylated proteins is a critical aspect of biopharmaceutical development, ensuring product quality, safety, and efficacy. A multi-faceted analytical approach, often combining a separation technique like HPLC or CE with a characterization technique like MS or NMR, is typically required for a comprehensive understanding of PEGylation efficiency. This guide provides a foundational understanding of the primary analytical methods, their practical implementation, and their comparative strengths, empowering researchers to make informed decisions for their specific analytical needs.
References
Preserving Biological Function: A Comparative Guide to Protein PEGylation with Fmoc-PEG9-NHS Ester
For researchers, scientists, and drug development professionals, the modification of therapeutic proteins with polyethylene glycol (PEG) is a cornerstone strategy to enhance their pharmacokinetic properties. However, the choice of PEGylation reagent can significantly impact the ultimate biological activity of the protein. This guide provides a comparative analysis of Fmoc-PEG9-NHS ester, focusing on its potential to preserve protein function compared to other common PEGylation alternatives.
The covalent attachment of PEG chains, a process known as PEGylation, can improve a protein's stability, solubility, and circulation half-life.[1][2] While beneficial, a critical challenge is to modify the protein without diminishing its biological activity, which is often caused by random PEG attachment leading to steric hindrance at active sites.[1][3] Site-specific PEGylation strategies are therefore highly sought after to ensure a homogeneous product with retained function.[4]
The Advantage of Site-Specific Modification with this compound
This compound is a heterobifunctional PEGylation reagent that offers a strategic advantage in achieving site-specific modification, primarily at the N-terminus of a protein. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for a more controlled reaction, which can be particularly beneficial for preserving the protein's native structure and function. In contrast, more common reagents like methoxy-PEG-NHS (mPEG-NHS) esters tend to react less specifically with available primary amines, such as the ε-amino groups of lysine residues, which are often distributed across the protein surface. This can lead to a heterogeneous mixture of PEGylated proteins with varying degrees of activity loss.
A key benefit of N-terminal PEGylation is its potential to minimize interference with the protein's active or binding sites, which are often located elsewhere on the protein surface. Studies have shown that N-terminal modification can lead to better retention of biological activity compared to random PEGylation. The defined length of the PEG chain in this compound (nine ethylene glycol units) also contributes to a more uniform product.
Comparative Analysis of PEGylation Reagents
To illustrate the potential impact of the chosen PEGylation reagent on protein activity, the following table summarizes key comparative aspects. While direct quantitative data for this compound is limited in publicly available literature, the comparison is based on the well-understood principles of PEGylation chemistry and the role of the Fmoc protecting group.
| Feature | This compound | mPEG-NHS Ester | PEG-Aldehyde |
| Primary Target Site | N-terminal α-amine | Lysine ε-amines, N-terminal α-amine | N-terminal α-amine (at acidic pH) |
| Specificity | High potential for site-specificity | Low (random) | High potential for N-terminal specificity |
| Product Homogeneity | High | Low | High |
| Potential for Activity Loss | Low (due to site-specificity) | High (due to random attachment) | Low to moderate |
| Reaction pH | Neutral to slightly basic (pH 7-9) | Neutral to slightly basic (pH 7-9) | Acidic (pH ~6) |
| Key Advantage | Controlled, site-specific modification | Readily available, well-established | High N-terminal selectivity |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for successful PEGylation and subsequent activity assessment. Below are representative protocols for protein PEGylation using an NHS ester and a common method for evaluating the biological activity of the resulting conjugate.
Protocol 1: General Protein PEGylation with NHS Ester
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4
-
This compound or other PEG-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl or glycine, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer like PBS.
-
PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution with gentle stirring. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography or dialysis.
-
Characterization: Confirm PEGylation and assess product homogeneity using SDS-PAGE and mass spectrometry.
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for PEGylated Protein Activity
This protocol provides a general framework for a competitive ELISA to determine the biological activity of a PEGylated protein by measuring its binding affinity to a target molecule.
Materials:
-
Microplate pre-coated with a monoclonal antibody specific for the PEGylated protein
-
PEGylated protein standards of known concentration
-
PEGylated protein samples
-
Biotinylated PEGylated protein
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
Procedure:
-
Preparation: Prepare serial dilutions of the PEGylated protein standards and samples in assay buffer.
-
Competitive Binding: Add the standards and samples to the wells of the pre-coated microplate. Immediately add a fixed concentration of biotinylated PEGylated protein to all wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3-5 times with wash buffer to remove unbound reagents.
-
Enzyme Conjugate Addition: Add the streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of the PEGylated protein in the sample.
-
Analysis: Construct a standard curve and determine the concentration and relative activity of the PEGylated protein samples.
Visualizing the Impact of PEGylation
The following diagrams illustrate the conceptual differences between random and site-specific PEGylation and a generalized workflow for assessing the biological activity of the resulting conjugates.
Caption: Comparison of random vs. site-specific PEGylation outcomes.
Caption: Workflow for assessing PEGylated protein biological activity.
Caption: PEGylated protein interaction with a cell surface receptor.
References
The Influence of PEG Linker Length on Drug Delivery Efficacy: A Comparative Analysis
For researchers, scientists, and drug development professionals, the rational design of drug delivery systems is paramount to achieving optimal therapeutic outcomes. Among the various strategies to enhance the performance of these systems, the use of Polyethylene Glycol (PEG) linkers has become a cornerstone. This guide provides an objective comparison of different length PEG linkers, supported by experimental data, to elucidate their impact on critical drug delivery parameters.
The length of the PEG linker, a flexible, hydrophilic polymer, is not a trivial design choice. It profoundly influences the physicochemical properties, pharmacokinetics, and ultimately, the therapeutic efficacy of a drug conjugate.[1][2] The strategic selection of PEG linker length allows for the fine-tuning of drug delivery vehicles, such as antibody-drug conjugates (ADCs) and liposomal formulations, to improve their performance.[3][4]
Comparative Analysis of PEG Linker Lengths
The choice of PEG linker length represents a critical balance between enhancing drug stability and solubility, prolonging circulation time, and ensuring efficient drug release at the target site.[3] Longer PEG chains generally create a larger hydrodynamic radius, which helps to shield the drug from renal clearance and proteolytic degradation, thereby extending its circulation half-life. Conversely, shorter PEG linkers may be advantageous in scenarios where less steric hindrance is desired for optimal receptor-ligand interactions.
Impact on Pharmacokinetics
The length of the PEG chain significantly affects the pharmacokinetic profile of a drug conjugate. Longer PEG chains are generally associated with a longer circulation half-life and reduced clearance rates.
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule Type |
| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE (DAR=8) |
| PEG8 | ~4.5 | 0.53 | Non-binding IgG-MMAE (DAR=8) |
| PEG12 | ~3.0 | 0.35 | Non-binding IgG-MMAE (DAR=8) |
| PEG24 | ~2.0 | 0.24 | Non-binding IgG-MMAE (DAR=8) |
Data synthesized from a study on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8.
Influence on In Vivo Efficacy
In targeted drug delivery, the length of the PEG linker can impact the tumor-targeting ability and the overall antitumor activity of the encapsulated or conjugated drug.
| PEG Linker Length (in Folate-Liposomes) | Tumor Accumulation (% Injected Dose/g) | Tumor Size Reduction (%) |
| Dox/FL-2K | ~4 | ~30 |
| Dox/FL-5K | ~6 | ~35 |
| Dox/FL-10K | ~8 | >40 |
Data from a study on doxorubicin-loaded, folate-conjugated liposomes in a KB tumor-bearing mouse model. The results suggest that longer PEG linkers can lead to enhanced tumor accumulation and greater therapeutic efficacy in this model.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key experiments used to evaluate the performance of drug delivery systems with varying PEG linker lengths.
Protocol 1: In Vitro Drug Release Kinetics
This protocol assesses the rate at which the active drug is released from its carrier in a controlled environment.
Materials:
-
PEGylated drug conjugate solution
-
Phosphate-buffered saline (PBS) at desired pH (e.g., pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively)
-
Incubator at 37°C
-
High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Incubate the PEGylated drug conjugate in the release buffer at 37°C.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the solution.
-
Analyze the samples by HPLC or LC-MS to quantify the amount of released drug.
-
Plot the cumulative percentage of drug released against time to determine the release kinetics.
Protocol 2: In Vivo Pharmacokinetic Study
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of the PEGylated drug conjugate in a living organism.
Materials:
-
Animal model (e.g., mice or rats)
-
PEGylated drug conjugate
-
Blood collection supplies
-
Analytical method for drug quantification in plasma (e.g., ELISA or LC-MS/MS)
Procedure:
-
Administer a single dose of the PEGylated drug conjugate to the animal model (e.g., via intravenous injection).
-
Collect blood samples at various time points (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h, 48h, 72h).
-
Process the blood samples to isolate plasma.
-
Quantify the concentration of the drug conjugate in the plasma samples.
-
Plot the plasma concentration versus time and use pharmacokinetic modeling software to determine parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).
Protocol 3: In Vivo Antitumor Efficacy Study
This experiment assesses the therapeutic effectiveness of the PEGylated drug conjugate in a tumor-bearing animal model.
Materials:
-
Immunodeficient mice
-
Cancer cell line for tumor implantation
-
PEGylated drug conjugate and control vehicles
-
Calipers for tumor measurement
Procedure:
-
Implant cancer cells subcutaneously into the mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the PEGylated drug conjugates and control vehicles according to the dosing schedule.
-
Measure tumor volumes with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
The study is concluded when tumors in the control group reach a predetermined size.
-
Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.
Visualizing the Concepts
Diagrams can help to illustrate the complex relationships and workflows in drug delivery research.
References
The Monodisperse Advantage: A Comparative Guide to Fmoc-PEG9-NHS Ester
For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision that can significantly impact the efficacy, safety, and manufacturability of a therapeutic. This guide provides an in-depth comparison of monodisperse PEG linkers, exemplified by Fmoc-PEG9-NHS ester, against their polydisperse counterparts. By examining key performance differences and providing supporting experimental insights, we aim to illuminate the superior advantages of monodisperse linkers in the development of next-generation bioconjugates.
The use of Polyethylene Glycol (PEG) linkers in drug development, a process known as PEGylation, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1] PEGylation can enhance solubility, increase stability, and prolong circulation time by creating a hydrophilic shield around the molecule.[1][2] However, the nature of the PEG linker itself—whether it is a precisely defined monodisperse entity or a mixture of varying chain lengths (polydisperse)—has profound implications for the final drug product.
Monodisperse vs. Polydisperse PEG Linkers: A Fundamental Difference
The core distinction lies in the molecular homogeneity. A monodisperse PEG linker, such as this compound, consists of a single, precisely defined chemical structure with a specific molecular weight.[1][2] In contrast, polydisperse PEGs are a heterogeneous mixture of polymers with a distribution of molecular weights, characterized by an average value. This inherent lack of uniformity in polydisperse PEGs can lead to a number of challenges in drug development, including difficulties in synthesis and purification, product heterogeneity, and reduced batch-to-batch reproducibility.
The this compound is a heterobifunctional linker, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and an N-hydroxysuccinimide (NHS) ester. The Fmoc group provides a temporary protective shield for the amine, which can be removed under specific conditions, while the NHS ester is highly reactive towards primary amines on proteins or peptides, enabling covalent conjugation.
Performance Comparison: The Data-Driven Advantage of Monodispersity
A study comparing gold nanoparticles (AuNPs) functionalized with monodisperse and polydisperse PEGs revealed significant differences in their interaction with proteins and their pharmacokinetic profiles.
| Feature | Monodisperse PEG-AuNPs | Polydisperse PEG-AuNPs |
| Protein Adsorption (BSA) | Markedly lower and constant | Increased |
| Protein Adsorption (FBS) | ~70% reduction compared to polydisperse | Higher |
| Protein Adsorption (Human Serum) | ~60% reduction compared to polydisperse | Higher |
| Blood Circulation Half-Life | Significantly prolonged | Shorter |
| Tumor Accumulation | Enhanced | Lower |
Data summarized from a study on PEGylated gold nanoparticles.
These findings highlight that the uniform, dense layer of monodisperse PEGs provides a more effective shield against protein adsorption, leading to a longer circulation time and improved accumulation at the target site. This "stealth" effect is a critical attribute for targeted drug delivery. The heterogeneity of polydisperse PEGs, on the other hand, can lead to a less uniform surface coating, resulting in increased protein binding and faster clearance from the body.
Key Advantages of Monodisperse PEG Linkers like this compound:
-
Homogeneity and Reproducibility: Monodisperse linkers lead to the production of a single, well-defined bioconjugate, simplifying characterization and ensuring high batch-to-batch consistency.
-
Improved Pharmacokinetics: The uniform PEG layer minimizes non-specific protein interactions, leading to longer circulation times and enhanced drug exposure at the target site.
-
Reduced Immunogenicity: The well-defined structure of monodisperse PEGs may reduce the risk of eliciting an immune response compared to heterogeneous polydisperse mixtures.
-
Enhanced Purity and Simplified Analytics: The defined nature of monodisperse conjugates simplifies purification and analytical characterization, reducing the complexity of the manufacturing process.
Experimental Protocols: A Guide to Comparative Evaluation
To objectively assess the performance of monodisperse and polydisperse PEG linkers in your own research, the following experimental workflows can be adapted.
Bioconjugation and Characterization
Objective: To compare the conjugation efficiency and product homogeneity of a monodisperse (this compound) and a polydisperse PEG-NHS ester linker with a model protein (e.g., a monoclonal antibody).
Protocol:
-
Protein Preparation: Prepare a solution of the model protein in a suitable amine-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL.
-
Linker Preparation: Dissolve the this compound and the polydisperse PEG-NHS ester in a water-miscible organic solvent like DMSO or DMF to a stock concentration of 10 mM immediately before use.
-
Conjugation Reaction: Add a defined molar excess (e.g., 5 to 20-fold) of the respective PEG linker solution to the protein solution. The final concentration of the organic solvent should not exceed 10%.
-
Reaction Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for two hours.
-
Quenching: Stop the reaction by adding an amine-containing buffer like Tris-HCl.
-
Purification: Remove unreacted PEG linkers and byproducts using size-exclusion chromatography (SEC) or dialysis.
-
Characterization:
-
Purity and Aggregation: Analyze the purified conjugates by SEC to assess the percentage of monomer, aggregate, and fragment.
-
Degree of PEGylation: Determine the average number of PEG chains attached per protein using techniques like SDS-PAGE (observing the shift in molecular weight), mass spectrometry, or UV-Vis spectroscopy.
-
Batch-to-Batch Consistency: Repeat the conjugation and characterization process for at least three independent batches to assess reproducibility.
-
In Vitro Cell-Based Assay
Objective: To compare the in vitro potency of the resulting bioconjugates.
Protocol:
-
Cell Culture: Culture a relevant cancer cell line that expresses the target antigen for the antibody.
-
Treatment: Treat the cells with serial dilutions of the monodisperse and polydisperse PEGylated antibody-drug conjugates (if applicable) or the PEGylated antibody alone.
-
Incubation: Incubate the cells for a predetermined period (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each conjugate to compare their in vitro potency.
Pharmacokinetic (PK) Study in Rodents
Objective: To compare the in vivo circulation time and clearance of the monodisperse and polydisperse PEGylated proteins.
Protocol:
-
Animal Model: Use healthy mice or rats for the study.
-
Administration: Administer a single intravenous (IV) dose of the monodisperse and polydisperse PEGylated proteins to different groups of animals.
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr).
-
Sample Processing: Isolate plasma from the blood samples.
-
Quantification: Determine the concentration of the PEGylated protein in the plasma samples using an enzyme-linked immunosorbent assay (ELISA) that specifically detects the protein portion of the conjugate.
-
Data Analysis: Plot the plasma concentration versus time and calculate key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).
Visualizing the Advantage: Logical and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the logical advantages of monodisperse PEG linkers and a typical experimental workflow for their comparison.
Caption: Logical flow of monodisperse vs. polydisperse PEG properties.
Caption: Experimental workflow for comparing PEG linkers.
References
A Researcher's Guide to Alternatives for Fmoc-PEG9-NHS Ester in Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals, the covalent modification of biomolecules with polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone technique to enhance the therapeutic properties of proteins, peptides, and other biologics. Fmoc-PEG9-NHS ester is a widely utilized reagent for this purpose, primarily targeting primary amines on biomolecules. However, the landscape of bioconjugation has evolved, offering a diverse toolkit of reagents with varying specificities, reaction efficiencies, and resulting linkage stabilities. This guide provides an objective comparison of common alternatives to this compound, supported by experimental data, to empower researchers in selecting the optimal strategy for their specific application.
Quantitative Comparison of PEGylation Chemistries
The choice of a PEGylation strategy significantly impacts the homogeneity, stability, and biological activity of the final conjugate. The following tables summarize quantitative data on the reaction conditions, efficiency, and stability of various PEGylation reagents, providing a comparative overview to guide your selection process.
Table 1: Comparison of Reaction Conditions for Different PEGylation Chemistries
| PEGylation Chemistry | Target Functional Group | Typical Reagent | Optimal pH | Reaction Time | Temperature (°C) | Linkage Formed |
| NHS Ester | Primary Amine (-NH₂) | Fmoc-PEG-NHS | 7.2 - 8.5 | 0.5 - 4 hours | 4 - 25 | Amide |
| Maleimide | Thiol (-SH) | Fmoc-PEG-Maleimide | 6.5 - 7.5 | 1 - 4 hours | 4 - 25 | Thioether |
| Click Chemistry (SPAAC) | Azide (-N₃) | Fmoc-PEG-DBCO | 4.0 - 8.5 | 1 - 12 hours | 4 - 37 | Triazole |
| Aldehyde/Hydrazide | Aldehyde/Ketone (-CHO) | Fmoc-PEG-Hydrazide | 5.0 - 7.0 | 2 - 12 hours | 4 - 25 | Hydrazone |
| Carbodiimide | Carboxyl (-COOH) | Fmoc-PEG-Amine + EDC | 4.5 - 6.0 | 2 - 12 hours | 4 - 25 | Amide |
Table 2: Performance Comparison of Bioconjugation Chemistries
| Feature | NHS Ester Chemistry | Maleimide Chemistry | Click Chemistry (SPAAC) | Aldehyde/Hydrazide Chemistry |
| Specificity | Moderate (Lysine ε-amines, N-terminus) | High (Cysteine sulfhydryls) | Very High (Bioorthogonal) | High (Carbonyls) |
| Reaction Efficiency | Moderate to High | High | Very High | Moderate to High |
| Linkage Stability | High (Stable Amide Bond)[1][2] | Moderate (Thioether bond can undergo retro-Michael addition)[2] | Very High (Stable Triazole Ring)[1][3] | Moderate (Hydrazone bond is pH-sensitive and can be reversible) |
| Side Reactions | Hydrolysis of NHS ester, potential reaction with other nucleophiles. | Reaction with other nucleophiles at pH > 7.5, hydrolysis of maleimide ring. | Minimal to none. | Reversible reaction, potential for side reactions depending on buffer conditions. |
| Control over Stoichiometry | Moderate (can lead to heterogeneous products) | High (if free cysteines are limited) | Very High (site-specific incorporation of azide/alkyne) | High (if carbonyl group is unique) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful bioconjugation. Below are representative protocols for key alternative PEGylation strategies.
Protocol 1: Maleimide-Thiol Conjugation
This protocol describes the conjugation of a thiol-containing protein or peptide with a maleimide-activated PEG.
Materials:
-
Thiol-containing protein/peptide
-
Maleimide-PEG reagent (e.g., Fmoc-PEG9-Maleimide)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed.
-
Reducing agent (optional, for disulfide bond reduction): Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching Reagent: L-cysteine or β-mercaptoethanol.
-
Purification System: Size-exclusion chromatography (SEC) or dialysis.
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein/peptide in the degassed reaction buffer to a concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfides: If the thiol groups are present as disulfide bonds, add a 10-50 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
PEGylation Reaction: Dissolve the Maleimide-PEG reagent in a compatible solvent (e.g., DMSO or DMF) to prepare a stock solution. Add a 10-20 fold molar excess of the Maleimide-PEG solution to the protein solution with gentle stirring.
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add a 100-fold molar excess of the quenching reagent (e.g., L-cysteine) to react with any unreacted Maleimide-PEG. Incubate for 30 minutes.
-
Purification: Purify the PEGylated conjugate using SEC to remove excess PEG reagent and quenching reagent.
-
Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, and HPLC to determine the degree of PEGylation.
Protocol 2: Copper-Free Click Chemistry (SPAAC)
This protocol outlines the strain-promoted alkyne-azide cycloaddition (SPAAC) for conjugating a DBCO-activated PEG to an azide-containing biomolecule.
Materials:
-
Azide-modified protein/peptide
-
DBCO-PEG reagent (e.g., Fmoc-PEG9-DBCO)
-
Reaction Buffer: PBS, pH 7.4.
-
Purification System: SEC or dialysis.
Procedure:
-
Biomolecule Preparation: Dissolve the azide-modified biomolecule in the reaction buffer to a concentration of 1-10 mg/mL.
-
PEGylation Reaction: Dissolve the DBCO-PEG reagent in a compatible solvent (e.g., DMSO) to prepare a stock solution. Add a 3-10 fold molar excess of the DBCO-PEG solution to the biomolecule solution.
-
Incubation: Incubate the reaction mixture for 1-12 hours at room temperature or 37°C. The reaction progress can be monitored by a decrease in DBCO absorbance at around 310 nm.
-
Purification: Purify the conjugate using SEC to remove unreacted DBCO-PEG.
-
Characterization: Characterize the final product by mass spectrometry and HPLC to confirm conjugation and determine the degree of labeling.
Protocol 3: Aldehyde/Hydrazide Conjugation
This protocol describes the formation of a hydrazone bond between a hydrazide-activated PEG and an aldehyde-containing biomolecule.
Materials:
-
Aldehyde-containing protein/peptide (can be generated by periodate oxidation of glycoproteins)
-
Hydrazide-PEG reagent (e.g., Fmoc-PEG9-Hydrazide)
-
Reaction Buffer: 100 mM Sodium acetate, pH 5.0-6.0.
-
Purification System: SEC or dialysis.
Procedure:
-
Biomolecule Preparation: Dissolve the aldehyde-containing biomolecule in the reaction buffer.
-
PEGylation Reaction: Dissolve the Hydrazide-PEG reagent in the reaction buffer. Add a 10-50 fold molar excess of the Hydrazide-PEG to the biomolecule solution.
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature.
-
Purification: Purify the PEGylated conjugate by SEC to remove excess reagents.
-
Characterization: Analyze the conjugate using SDS-PAGE and mass spectrometry. Note that the hydrazone bond is reversible at acidic pH.
Visualizing Workflows and Pathways
Diagrams are powerful tools for understanding complex biological and chemical processes. The following visualizations, created using the DOT language, illustrate key concepts in bioconjugation.
References
A Comparative Guide to Protein Modification: Fmoc-PEG9-NHS Ester and Its Alternatives
For researchers, scientists, and drug development professionals, the strategic modification of proteins with polyethylene glycol (PEG) chains, a process known as PEGylation, is a critical tool for improving the therapeutic properties of biomolecules. This guide provides a detailed comparison of a specific PEGylation reagent, Fmoc-PEG9-NHS ester, with common alternative strategies. The comparison is supported by experimental data from published research to aid in the selection of the most suitable method for a given application.
Understanding this compound
This compound is a chemical tool used for the covalent attachment of a nine-unit polyethylene glycol (PEG) chain to proteins. This reagent features two key functional groups:
-
N-hydroxysuccinimide (NHS) ester: This is an amine-reactive group that readily forms a stable amide bond with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a protein.
-
Fluorenylmethyloxycarbonyl (Fmoc) group: This is a protecting group on the other end of the PEG chain. It is base-labile and can be removed to expose a terminal amine, allowing for further sequential conjugation if desired.
The PEG linker itself enhances the solubility and stability of the modified protein and can reduce its immunogenicity.
Case Study: Amine-Reactive PEGylation of Bovine Serum Albumin (BSA)
In one study, BSA, a protein with 59 lysine residues, was labeled with 6.5 equivalents of FAM NHS ester. The reaction, conducted in 0.1 M sodium bicarbonate at pH 9.0 for one hour at room temperature, resulted in a degree of labeling (DOL) of 1.1, indicating that, on average, just over one PEG chain was attached to each BSA molecule. A similar reaction in phosphate-buffered saline (PBS) at a lower pH for a longer duration (4 hours) yielded a slightly lower DOL of 0.9[1]. This demonstrates that while the reaction is effective, achieving a high degree of substitution is not always the outcome and is highly dependent on reaction conditions.
Comparison of Protein PEGylation Strategies
The choice of PEGylation strategy depends on the desired outcome, including the site of modification, the desired homogeneity of the product, and the required stability of the linkage. Below is a comparison of amine-reactive PEGylation using NHS esters with two common alternatives: cysteine-reactive and N-terminal specific PEGylation.
| Feature | Amine-Reactive (e.g., this compound) | Cysteine-Reactive (e.g., Maleimide-PEG) | N-terminal Specific (e.g., PEG-Aldehyde) |
| Target Residue(s) | Lysine (ε-amino group), N-terminus (α-amino group) | Cysteine (thiol group) | N-terminus (α-amino group) |
| Specificity | Low to moderate; targets multiple available lysines. | High; targets specific cysteine residues (native or engineered). | High; targets the single N-terminal amine. |
| Homogeneity of Product | Heterogeneous mixture of species with varying degrees of labeling. | Homogeneous product if a single reactive cysteine is present. | Homogeneous product. |
| Linkage Formed | Amide bond | Thioether bond | Secondary amine (via reductive amination) |
| Linkage Stability | Highly stable. | Can be susceptible to retro-Michael reaction and exchange with other thiols, leading to deconjugation[2][3][4][5]. | Highly stable. |
| Typical Reaction pH | 7.2 - 9.0 | 6.5 - 7.5 | ~5.5 - 7.0 |
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol is based on the general procedure for labeling proteins with NHS esters.
-
Protein Preparation: Prepare a 5-20 mg/mL solution of the target protein in a non-amine-containing buffer, such as 0.1 M sodium bicarbonate (pH 8.0-9.0) or phosphate-buffered saline (PBS, pH 7.4).
-
Reagent Preparation: Immediately before use, dissolve the this compound in a small amount of an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Conjugation Reaction: Add the dissolved this compound solution to the protein solution. The molar ratio of the NHS ester to the protein will determine the degree of labeling and should be optimized for each specific protein and desired outcome.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or overnight at 4°C. Reactions in PBS may require longer incubation times.
-
Purification: Remove excess and hydrolyzed reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Characterization: Determine the degree of PEGylation using techniques such as MALDI-TOF mass spectrometry, which can resolve the masses of the unmodified and PEGylated protein species.
General Protocol for Cysteine-Reactive PEGylation with Maleimide-PEG
-
Protein Preparation: If necessary, reduce disulfide bonds to generate free cysteine residues. This can be achieved by incubation with a reducing agent like dithiothreitol (DTT), followed by removal of the DTT. The protein should be in a buffer at pH 6.5-7.5.
-
Reagent Preparation: Dissolve the maleimide-PEG reagent in a suitable solvent.
-
Conjugation Reaction: Add the maleimide-PEG solution to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Purification and Characterization: Purify and characterize the conjugate as described for the NHS ester reaction.
General Protocol for N-terminal Specific PEGylation with PEG-Aldehyde
This protocol is based on the N-terminal PEGylation of growth factors.
-
Protein Preparation: Dissolve the protein in a slightly acidic buffer, typically around pH 5.5-7.0, to favor the reaction with the N-terminal α-amino group over the ε-amino groups of lysines.
-
Reagent Preparation: Dissolve the PEG-aldehyde reagent in the reaction buffer.
-
Conjugation Reaction: Mix the protein and PEG-aldehyde solutions.
-
Reductive Amination: Add a reducing agent, such as sodium cyanoborohydride, to the reaction mixture to convert the initially formed Schiff base to a stable secondary amine.
-
Incubation: Incubate the reaction for several hours to overnight.
-
Purification and Characterization: Purify and characterize the conjugate as described above.
Visualizing the Workflows
Caption: Experimental workflows for different protein PEGylation strategies.
Signaling Pathway and Logical Relationships
The choice of PEGylation strategy has a direct impact on the final product's characteristics, which in turn influences its biological activity and therapeutic potential.
Caption: Impact of PEGylation strategy on product characteristics and outcome.
Conclusion
The selection of a protein modification strategy is a critical decision in the development of therapeutic proteins and research tools. This compound offers a straightforward method for PEGylating proteins at amine residues, leading to the formation of highly stable amide bonds. However, this approach typically results in a heterogeneous product mixture. For applications requiring a homogeneous product with a specific site of modification, cysteine-reactive or N-terminal specific PEGylation methods are superior alternatives. The stability of the resulting linkage should also be a key consideration, as maleimide-based thioether bonds have shown susceptibility to degradation in vivo. By carefully considering the factors outlined in this guide, researchers can select the most appropriate PEGylation strategy to achieve their desired outcomes.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal protective equipment for handling Fmoc-PEG9-NHS ester
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Fmoc-PEG9-NHS ester. The following procedures are based on best practices for handling similar N-hydroxysuccinimide (NHS) esters and PEGylated compounds.
Personal Protective Equipment (PPE)
Given that the toxicological properties of this compound have not been thoroughly investigated, appropriate personal protective equipment is crucial to minimize exposure.[1] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[2] Must be powder-free.[2] Regularly inspect for tears or punctures before use. Contaminated gloves should be disposed of immediately. |
| Eye & Face Protection | Safety goggles with side shields or a face shield | Provides protection from splashes and aerosols.[3][4] Eyeglasses are not a substitute for safety goggles. |
| Body Protection | Laboratory coat or disposable gown | A long-sleeved, seamless gown is recommended to protect against spills. For larger quantities or increased risk of splashing, consider a polyethylene-coated polypropylene gown. |
| Respiratory Protection | Fume hood | All handling of the solid compound and its solutions should be performed in a chemical fume hood to avoid inhalation of dust or vapors. |
| Foot Protection | Closed-toe shoes | Shoes should fully cover the feet to protect from spills. |
Operational Plan: Handling and Usage
This compound is a moisture-sensitive compound. Hydrolysis of the NHS ester will render it inactive for conjugation to primary amines. Proper handling is essential to maintain its reactivity.
Storage and Preparation:
-
Storage: Store the solid reagent at -20°C in a desiccated container.
-
Equilibration: Before opening, allow the vial to warm to room temperature to prevent condensation of moisture.
-
Solvent: Use anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a stock solution. Ensure the DMF is of high quality and free of dimethylamine.
-
Solution Stability: NHS ester solutions in anhydrous DMSO or DMF can be stored for 1-2 months at -20°C. Aqueous solutions should be used immediately. Do not prepare stock solutions for long-term storage.
Experimental Protocol: A general procedure for labeling with NHS esters involves dissolving the ester in a small amount of organic solvent and adding it to the molecule of interest in an appropriate buffer.
-
Reaction Buffer: Use an amine-free buffer with a pH of 8.3-8.5, such as a 0.1 M sodium bicarbonate or phosphate buffer. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the intended reaction.
-
Reaction Conditions: The reaction can be incubated for 1-4 hours at room temperature or overnight on ice.
-
Quenching: To terminate the reaction, a quenching buffer containing a primary amine (e.g., Tris-HCl or glycine) can be added.
Disposal Plan
All waste containing this compound should be treated as chemical waste.
Waste Segregation and Disposal:
-
Solid Waste: Place unused solid reagent, contaminated gloves, and other disposable materials into a sealed, labeled chemical waste container.
-
Liquid Waste: Collect all solutions containing the compound in a designated, sealed, and labeled hazardous waste container. Do not flush down the sewer.
-
Disposal: Arrange for disposal through your institution's environmental health and safety department in accordance with local, state, and federal regulations.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
